molecular formula C30H50Cl2N2 B3281722 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride CAS No. 74019-09-3

4,4'-Bipyridinium, 1,1'-didecyl-, dichloride

Cat. No.: B3281722
CAS No.: 74019-09-3
M. Wt: 509.6 g/mol
InChI Key: IUINEXSTRDZFCS-UHFFFAOYSA-L
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Description

4,4'-Bipyridinium, 1,1'-didecyl-, dichloride belongs to a class of organic compounds known as viologens. These are derivatives of 4,4'-bipyridine (B149096), quaternized at the nitrogen atoms. The defining characteristic of viologens is their ability to undergo reversible one-electron reduction processes, leading to the formation of a stable, intensely colored radical cation. This electrochromic behavior is at the heart of their utility in a wide range of applications. The "1,1'-didecyl" designation indicates that each nitrogen atom of the 4,4'-bipyridinium core is substituted with a ten-carbon alkyl chain (decyl group). This long-chain modification imparts specific physicochemical properties, such as amphiphilicity, which influences its self-assembly behavior and potential applications in materials science.

The journey of bipyridinium salts began with the synthesis of the parent heterocycle, 4,4'-bipyridine. The initial synthesis of 4,4'-bipyridine was reported in the late 19th century. However, it was the discovery of the redox properties of its diquaternary salts in the early 20th century that sparked significant scientific interest. In the 1930s, Michaelis first used the term "viologen" to describe these compounds due to the violet color they produced upon reduction.

Initially, the research focused on their application as redox indicators. A pivotal moment in the history of viologens was the discovery of the herbicidal properties of 1,1'-dimethyl-4,4'-bipyridinium dichloride, commonly known as paraquat, by Imperial Chemical Industries (ICI) in the mid-20th century. This discovery led to large-scale production and widespread agricultural use.

Beyond their use as herbicides, the unique electrochemical and photophysical properties of bipyridinium salts have propelled their evolution into key components in various fields of chemical research. Scientists began to systematically modify the substituents on the nitrogen atoms, leading to a vast library of viologen derivatives with tailored properties. This evolution has seen viologens transition from simple redox indicators to sophisticated building blocks for functional materials.

The significance of viologen derivatives in modern science is multifaceted, stemming from their rich redox chemistry, electrochromic properties, and electron-accepting capabilities. These attributes make them ideal components for a variety of advanced materials and supramolecular assemblies.

In materials science , viologens are extensively studied for their use in:

Electrochromic Devices: The ability of viologens to change color reversibly upon the application of a voltage is harnessed in smart windows, displays, and rearview mirrors. researchgate.net The color of the reduced state can be tuned by modifying the substituents on the bipyridinium core. researchgate.net

Organic Batteries: The reversible redox behavior of viologens makes them promising candidates for the active materials in organic redox flow batteries, offering a potentially safer and more sustainable alternative to traditional metal-based batteries. nih.govfrontiersin.org

Molecular Electronics: Viologens have been incorporated into molecular junctions to act as electron mediators, facilitating charge transport in single-molecule devices.

In supramolecular chemistry , the electron-deficient nature of the bipyridinium unit makes it an excellent guest for various electron-rich host molecules. This has led to their use in the construction of:

Molecular Machines: Viologen-based systems have been central to the development of molecular switches and shuttles, where the movement of components can be controlled by external stimuli like light or electricity.

Self-Assembled Systems: The interplay of electrostatic interactions, π-π stacking, and, in the case of long-chain derivatives, hydrophobic effects, drives the self-assembly of viologens into complex, ordered structures like micelles, vesicles, and liquid crystals. researchgate.net

Sensors: The color change associated with the reduction of viologens can be exploited for the development of chemical sensors.

The versatility in tuning their properties through synthetic modifications ensures that viologen derivatives remain at the forefront of research in functional materials and supramolecular chemistry. mdpi.comwikipedia.org

The introduction of long alkyl chains, such as the decyl groups in 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, adds another dimension to the functionality of viologens. These long-chain derivatives are amphiphilic, possessing a hydrophilic, charged bipyridinium headgroup and hydrophobic alkyl tails. This dual nature is of significant academic and practical interest, as it leads to spontaneous self-assembly in solution and the formation of lyotropic liquid crystalline phases.

Research into long-chain viologens like the didecyl derivative focuses on understanding and exploiting these self-assembly phenomena. Key areas of investigation include:

Liquid Crystalline Behavior: The length and symmetry of the alkyl chains have a profound impact on the type and stability of the liquid crystal phases formed. rsc.org Asymmetric substitution can lead to the formation of low-order smectic phases at or near room temperature. researchgate.netrsc.org

Micellization and Aggregation: In aqueous solutions, these amphiphilic molecules can form micelles above a certain concentration, known as the critical micelle concentration (CMC). The CMC is a crucial parameter that depends on the length of the alkyl chain. researchgate.net

Interfacial Properties: The surface activity of these molecules makes them relevant for applications in modifying electrode surfaces and in systems where control of interfacial properties is important.

The academic relevance of studying these long-chain viologens lies in the fundamental insights they provide into self-assembly processes and the structure-property relationships in amphiphilic systems. Furthermore, these compounds are being explored for applications in templated synthesis, drug delivery, and the creation of nanostructured materials. The combination of the redox activity of the viologen core with the self-organizing properties imparted by the long alkyl chains opens up possibilities for the design of novel, stimuli-responsive "soft" materials.

The following table presents a compilation of research findings on the properties of long-chain dialkyl viologens, providing context for the behavior of the didecyl derivative.

PropertyAlkyl Chain LengthCounter-ionValue/ObservationReference
Redox Potential (E½) Varied (propyl, butyl, heptyl)DichlorideFirst reduction potential becomes slightly more negative with increasing chain length. nih.gov
Critical Micelle Concentration (CMC) Varied (C8 to C16)BromideCMC decreases significantly with increasing alkyl chain length. researchgate.net
Liquid Crystal Phase Varied (C6 to C20)BistriflimideFormation of smectic phases, with transition temperatures dependent on chain length. researchgate.net researchgate.net
Adsorption Structure Heptyl vs. EthylDichloride/DibromideHeptyl viologen forms a highly ordered 2D array on a Cu(100) electrode, while ethyl viologen does not. rsc.org
Self-Assembly Decamethylene bridgeDimerForms supramolecular hydrogels when cross-linked with cyclodextrin (B1172386) dimers. researchgate.net

Properties

IUPAC Name

1-decyl-4-(1-decylpyridin-1-ium-4-yl)pyridin-1-ium;dichloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50N2.2ClH/c1-3-5-7-9-11-13-15-17-23-31-25-19-29(20-26-31)30-21-27-32(28-22-30)24-18-16-14-12-10-8-6-4-2;;/h19-22,25-28H,3-18,23-24H2,1-2H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUINEXSTRDZFCS-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCC.[Cl-].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742649
Record name 1,1'-Didecyl-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74019-09-3
Record name 1,1'-Didecyl-4,4'-bipyridin-1-ium dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Structural Modulation of 4,4 Bipyridinium, 1,1 Didecyl , Dichloride and Analogs

Synthetic Routes for 1,1'-Dialkyl-4,4'-bipyridinium Dichlorides

The creation of 1,1'-dialkyl-4,4'-bipyridinium dichlorides is primarily achieved through the quaternization of the 4,4'-bipyridine (B149096) core. This process establishes two new carbon-nitrogen bonds, yielding a dicationic molecule. The chosen synthetic pathway can considerably affect the reaction's efficiency, the purity of the resulting product, and its suitability for large-scale manufacturing.

N-Alkylation Strategies for Bipyridine Quaternization

The most prevalent and direct method for synthesizing 1,1'-dialkyl-4,4'-bipyridinium salts is the N-alkylation of 4,4'-bipyridine using alkyl halides. This reaction, a form of the Menshutkin reaction, involves the nitrogen atoms of the bipyridine attacking the electrophilic carbon of the alkyl halide.

For the synthesis of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, 4,4'-bipyridine is reacted with a 1-haloalkane such as 1-chlorodecane. The reaction is typically conducted in a polar aprofotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF), often requiring elevated temperatures to proceed efficiently. The process occurs in a stepwise manner, with the initial N-alkylation forming a monoquaternary intermediate, which is then followed by a second N-alkylation to produce the final diquaternary compound. The conditions of the reaction, including solvent choice, temperature, and duration, are fine-tuned to maximize the yield and purity of the product. The reactivity of the alkyl halide is also a key factor, with iodides being more reactive than bromides, and chlorides being the least reactive.

Reactant 1Reactant 2SolventTypical ConditionsProduct
4,4'-Bipyridine1-ChlorodecaneAcetonitrileReflux4,4'-Bipyridinium, 1,1'-didecyl-, dichloride
4,4'-Bipyridine1-BromodecaneDMF80-100 °C4,4'-Bipyridinium, 1,1'-didecyl-, dibromide

Hydrothermal Synthesis Approaches for Viologen Derivatives

Hydrothermal synthesis presents an alternative method for preparing viologen derivatives. northeastern.eduresearchgate.net This technique involves conducting the reaction in water under conditions of high temperature and pressure within a sealed container, such as an autoclave. northeastern.eduresearchgate.net These unique conditions can facilitate the crystallization of the product and may lead to the formation of new structural forms or polymorphs. This single-step, high-yield hydrothermal reaction has demonstrated adaptability for producing various viologen chloride salts. northeastern.edukaust.edu.sa

In the context of 1,1'-dialkyl-4,4'-bipyridinium dichlorides, hydrothermal methods can be applied to the N-alkylation reaction. The use of water as a solvent is environmentally friendly, and the high pressure can increase the reaction rate. This approach has been effectively utilized in the synthesis of a range of viologen-based materials, including those for applications in aqueous organic redox flow batteries. northeastern.edu

Solid-Phase Synthesis Protocols for Viologen Conjugates

Solid-phase synthesis is a powerful technique for creating more intricate viologen derivatives and conjugates. nih.govacs.org In this method, the 4,4'-bipyridine core or a mono-alkylated viologen is anchored to a solid support, such as a polymer resin. nih.govacs.org Subsequent chemical modifications, including the attachment of the second alkyl chain, are then performed. nih.govacs.org

This approach is especially beneficial for synthesizing asymmetrical viologens, where the two N-substituents differ, and for preparing conjugates of viologens with peptides or oligonucleotides. nih.govacs.org A significant advantage of solid-phase synthesis is the simplified purification process, as excess reagents and byproducts can be easily washed away from the resin-bound product. The final viologen conjugate is then cleaved from the solid support. While not the typical method for producing simple dialkyl viologens like the didecyl derivative, it is a crucial technique for constructing more complex and functionalized analogs. acs.org

Influence of N-Substituents on Viologen Structure and Properties

The chemical nature of the N-substituents on the 4,4'-bipyridinium core profoundly affects the physicochemical properties of the resulting viologen. rsc.org These substituents can alter solubility, electrochemical characteristics, self-assembly behavior, and interactions with other molecules. nih.gov

Long-Chain Alkyl Substituents and Their Structural Impact

The inclusion of long-chain alkyl substituents, such as the decyl groups in 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, imparts significant hydrophobicity to the molecule. This amphiphilic nature, consisting of a charged hydrophilic head (the bipyridinium core) and long hydrophobic tails, promotes the self-assembly of these molecules in aqueous solutions into structures like micelles or vesicles.

The length of the alkyl chain has a direct effect on the critical micelle concentration (CMC) and the aggregation behavior of the viologen. Generally, longer alkyl chains result in a lower CMC and the formation of more stable aggregates. In the solid state, these long alkyl chains can also influence the crystal packing, often leading to layered structures where the hydrophobic alkyl chains interdigitate. Studies have shown that with an increase in alkyl chain length, the maximum absorption wavelength of some alkyl viologens experiences a slight blueshift. mdpi.comnih.gov

N-Substituent FeatureInfluence on PropertyConsequence on Structure
Long Alkyl ChainIncreased HydrophobicityPromotes self-assembly into micelles/vesicles in solution.
Long Alkyl ChainLower Critical Micelle ConcentrationLeads to the formation of layered structures in the solid state.
Increasing Alkyl Chain LengthBlueshift in Absorption MaximaAlters photophysical properties. mdpi.comnih.gov

Aryl-Bridged and Chalcogen-Bridged Viologen Derivatization

To further tailor the properties of viologens, various bridging units can be inserted between two bipyridinium moieties. Aryl-bridged viologens, which feature an aromatic spacer connecting two viologen units, can display interesting electronic communication between the two redox-active centers. The specific aryl bridge used, such as phenylene or biphenylene, can be selected to fine-tune the electrochemical potential and the stability of the different redox states of the viologen. mdpi.com

Chalcogen-bridged viologens, which incorporate elements like sulfur, selenium, or tellurium in the bridging structure, introduce additional functionalities. These chalcogen atoms can serve as coordination sites for metal ions and can influence the photophysical properties of the viologen derivative. The synthesis of these more elaborate derivatives typically requires multi-step procedures, beginning with appropriately functionalized bipyridines or viologens.

Incorporation of Functional Groups (e.g., nucleobases, peptides, carbonyls)

The functionalization of 4,4'-bipyridinium systems, including 1,1'-didecyl-4,4'-bipyridinium dichloride (a derivative of the viologen family), is a key area of research for tailoring their properties for specific applications. The introduction of bioactive or redox-active moieties such as nucleobases, peptides, and carbonyl groups can impart novel functionalities. Synthetic strategies often involve modifying the substituents on the pyridinium (B92312) nitrogens.

Nucleobases: The integration of nucleobases (adenine, guanine, cytosine, thymine, and uracil) into bipyridinium structures creates hybrid molecules with potential for molecular recognition and self-assembly, driven by hydrogen bonding and π-stacking interactions. nih.gov While direct synthetic routes for 1,1'-didecyl-4,4'-bipyridinium dichloride functionalized with nucleobases are not extensively detailed in readily available literature, established bioconjugation techniques can be applied. A common strategy involves synthesizing an alkyl halide linker with a protected nucleobase at one end. This functionalized linker can then be reacted with 4,4'-bipyridine in a standard quaternization reaction to yield the desired bipyridinium derivative. The covalent attachment of nucleobases to peptide scaffolds, which can then be linked to other molecules, is a well-established field, suggesting the feasibility of creating bipyridinium-peptide-nucleobase chimeras. nih.gov The goal of such modifications is often to create systems that can interact with or mimic DNA and RNA. nih.gov

Peptides: The conjugation of peptides to 4,4'-bipyridinium units is a promising strategy for developing new materials for electronics, biomedicine, and biology. thieme-connect.com A robust and straightforward methodology for this conjugation is the solid-phase Zincke reaction. thieme-connect.com This method allows for the attachment of bipyridinium moieties directly to a peptide while it is still on the solid support. thieme-connect.com The process involves reacting an activated bipyridinium salt with a deprotected amino group on the peptide, which can be either the N-terminus or the side chain of an amino acid like lysine. thieme-connect.com This solid-phase approach is highly efficient and simplifies the purification of the final peptide-bipyridinium conjugate. thieme-connect.com

Table 1: Synthetic Strategy for Peptide-Bipyridinium Conjugation

Step Description Key Reagents/Conditions Reference
1 Standard Solid-Phase Peptide Synthesis (SPPS) Fmoc-protected amino acids, coupling reagents (e.g., HBTU) thieme-connect.com
2 Selective Deprotection of Target Amine 20% 4-methylpiperidine (B120128) (4-MP) in DMF for N-terminus Fmoc removal thieme-connect.com
3 Zincke Reaction on Solid Support Activated bipyridinium salt, Diisopropylethylamine (DIPEA) in DMF thieme-connect.com

Carbonyls: Carbonyl groups (such as aldehydes, ketones, or esters) can be incorporated into bipyridinium structures to serve as synthetic handles for further modification or to influence the molecule's electronic properties. The Zincke reaction is a conventional method for synthesizing N-arylated viologens that can be functionalized with aldehyde groups. researchgate.net Another approach involves visible-light-induced β-carbonyl alkylation, which allows for site-selective functionalization at the C4 position of pyridines using cyclopropanols and N-amidopyridinium salts. researchgate.net Furthermore, bipyridinium units can be integrated with metal carbonyl complexes. For instance, alkylpyridinium cobalt tetracarbonyl salts have been synthesized as ionic liquids, demonstrating that the pyridinium cation can be paired with a carbonyl-containing anion. nih.govrsc.org These methods provide pathways to a diverse range of carbonyl-functionalized bipyridinium compounds.

Counterion Effects on Compound Characteristics and Applications

The influence of the counterion is particularly evident in the electrochromic behavior of viologen derivatives. bohrium.comuos.ac.kr Studies on asymmetrically substituted viologens have shown that changing the counterion from hexafluorophosphate (B91526) ([PF6]–) to bis(trifluorosulfonyl)imide ([TFSI]–) dramatically alters properties such as optical contrast, switching speed, and long-term stability. bohrium.comuos.ac.kr These differences are attributed to the size and electronegativity of the anions, which affect the electron transfer process during redox reactions. uos.ac.kr

Table 2: Effect of Counterion on Electrochromic Properties of an Asymmetric Viologen

Counterion Redox Response Voltage Color Change Key Observations Reference
Hexafluorophosphate ([PF6]2) -1.0 V Colorless to Blue Standard redox response uos.ac.kr

Beyond electrochromism, counterions have a profound impact on charge transport at the single-molecule level. The conductance of a viologen molecule is highly sensitive to the paired counteranion. jcesr.org For example, viologen paired with chloride (Cl-) exhibits higher conductance compared to other anions because the smaller Cl- ion induces less geometric distortion between the two pyridinium rings, facilitating charge transport. jcesr.org This fundamental understanding highlights the importance of selecting the appropriate supporting electrolyte in molecular electronics applications. jcesr.org

Counterions also act as structure-directing agents in the solid state, influencing the formation of supramolecular architectures and coordination polymers. rsc.orgchemrxiv.org In the synthesis of lanthanoid-tetraoxolene metal-organic frameworks (MOFs), viologen cations and their associated counterions can direct the resulting network topology through non-covalent interactions. rsc.orgchemrxiv.org The underlying force for many of these observed effects is the anion-π interaction, a non-covalent force between an anion and an electron-deficient aromatic system like the bipyridinium core. nih.govresearchgate.net The strength and geometry of these interactions dictate the packing in the solid state and the stability of certain conformations in solution, thereby modulating the material's bulk properties. acs.orgrsc.org The size of the counterion can also affect the stability of liquid crystalline phases in specifically designed bipyridinium salts. mdpi.com

Fundamental Electrochemical and Redox Processes of Didecyl Viologen Systems

Multistep Reversible Redox Chemistry of 4,4'-Bipyridinium Dications

The 1,1'-didecyl-4,4'-bipyridinium dication (DV²⁺) is the most oxidized and stable form of the molecule in solution. Its electrochemical signature is dominated by two successive one-electron reduction steps. This multistep redox activity is a hallmark of viologens and is central to their function as electron mediators and in electrochromic devices. The long decyl chains attached to the nitrogen atoms influence the solubility and interfacial behavior of the molecule, which can, in turn, affect its electrochemical properties.

Dication to Radical Cation Reduction Mechanisms

The first electrochemical process observed for 1,1'-didecyl-4,4'-bipyridinium dichloride is a reversible one-electron reduction of the dication (DV²⁺) to form a stable radical cation (DV⁺•). This process can be represented by the following equilibrium:

DV²⁺ + e⁻ ⇌ DV⁺•

This reduction typically occurs at a formal potential (E°') that is influenced by the solvent, the supporting electrolyte, and the nature of the electrode surface. The resulting radical cation is a deeply colored species, often exhibiting a blue or violet hue, which is the basis for the electrochromic properties of viologens. The mechanism of this reduction is generally considered to be a straightforward outer-sphere electron transfer, where the electron tunnels from the electrode to the dication without the formation of a covalent bond. The long alkyl chains of the didecyl viologen can promote its adsorption onto the electrode surface, which may influence the kinetics of the electron transfer.

Radical Cation to Neutral Species Reduction Mechanisms

Following the formation of the radical cation, a second reversible one-electron reduction can occur at a more negative potential to yield the neutral species (DV⁰):

DV⁺• + e⁻ ⇌ DV⁰

The neutral viologen is also a distinct chemical entity with its own characteristic properties. The potential at which this second reduction takes place is invariably more negative than the first, as it is electrostatically more difficult to add an electron to an already reduced, singly charged species. The mechanism is again typically an outer-sphere electron transfer. The formation of the neutral species completes the two-step reduction process characteristic of viologens.

Stability of Radical Cations and Neutral Species

The stability of the radical cation (DV⁺•) is a key feature of the didecyl viologen system. This stability arises from the delocalization of the unpaired electron over the entire bipyridinium π-system. In the absence of oxygen and other reactive species, the radical cation can persist in solution for extended periods. However, in the presence of oxygen, the radical cation can be readily oxidized back to the dication.

The stability of the neutral species (DV⁰) can be more variable. While it is a stable molecule, it can be more reactive than the radical cation and dication forms. Both the radical cation and the neutral species can be prone to aggregation or dimerization in solution, particularly at higher concentrations. The long, nonpolar decyl chains of 1,1'-didecyl-4,4'-bipyridinium dichloride can enhance these aggregation tendencies through hydrophobic interactions, which can in turn affect the electrochemical behavior and the long-term stability of the system.

Electrochemical Characterization Methodologies

To fully understand the redox processes of 1,1'-didecyl-4,4'-bipyridinium dichloride, a suite of electrochemical techniques is employed. These methods allow for the determination of key thermodynamic and kinetic parameters that govern the electron transfer reactions.

Cyclic Voltammetry Analysis of Redox Potentials and Reversibility

Cyclic voltammetry (CV) is a primary and powerful tool for investigating the electrochemical behavior of didecyl viologen. A typical cyclic voltammogram for a viologen derivative will show two distinct redox couples, corresponding to the two one-electron transfer steps.

From the cyclic voltammogram, several important parameters can be extracted:

Formal Redox Potentials (E°'): The midpoint potential between the anodic and cathodic peak potentials for each redox couple provides an approximation of the formal redox potential. These values are crucial for understanding the thermodynamics of the electron transfer processes.

Peak Separation (ΔEp): The separation between the anodic and cathodic peak potentials (ΔEp = Epa - Epc) is an indicator of the reversibility of the redox reaction. For a reversible one-electron process, the theoretical value of ΔEp is approximately 59 mV at room temperature. Deviations from this value can provide information about the kinetics of the electron transfer.

Peak Currents (ipa and ipc): The magnitude of the peak currents is proportional to the concentration of the electroactive species and the square root of the scan rate for a diffusion-controlled process. The ratio of the anodic to cathodic peak currents (ipa/ipc) should be close to unity for a reversible process where both the oxidized and reduced species are stable.

By varying the scan rate in a CV experiment, one can probe the stability of the generated radical cation and neutral species. If these species are unstable and undergo subsequent chemical reactions, the shape of the voltammogram and the peak current ratios will change with the scan rate.

Table 1: Illustrative Cyclic Voltammetry Data for a Generic Viologen System

Redox CoupleE°' (V vs. reference electrode)ΔEp (mV)ipa/ipc
DV²⁺/DV⁺•-0.4 to -0.6~60~1
DV⁺•/DV⁰-0.8 to -1.0~60~1

Note: The exact values of E°' are highly dependent on the experimental conditions (solvent, electrolyte, reference electrode) and the specific viologen derivative.

Rotating Disk Electrode Studies for Reaction Kinetics

While cyclic voltammetry provides valuable information about the thermodynamics and qualitative kinetics of the redox processes, rotating disk electrode (RDE) voltammetry is a more specialized technique used to obtain quantitative kinetic information. In an RDE experiment, the working electrode is rotated at a controlled rate, which induces a well-defined convective flow of the solution towards the electrode surface.

This controlled mass transport allows for the separation of the current due to diffusion and convection from the current limited by the intrinsic rate of the electron transfer reaction. By measuring the limiting current at different rotation rates, one can construct a Koutecký-Levich plot. This plot of the inverse of the measured current versus the inverse of the square root of the rotation rate can be used to determine:

The Diffusion Coefficient (D): From the slope of the Koutecký-Levich plot, the diffusion coefficient of the electroactive species can be calculated.

The Heterogeneous Rate Constant (k⁰): The intercept of the plot provides information about the kinetic current, which is related to the heterogeneous electron transfer rate constant. A larger intercept indicates slower kinetics.

RDE studies are particularly useful for determining the reaction kinetics of the two reduction steps of 1,1'-didecyl-4,4'-bipyridinium dichloride with high precision. This information is critical for applications where the speed of the electrochemical response is important.

Table 2: Key Parameters Obtainable from Rotating Disk Electrode Studies

ParameterSymbolSignificance
Diffusion CoefficientDDescribes the rate of mass transport of the viologen species to the electrode surface.
Heterogeneous Rate Constantk⁰Quantifies the intrinsic speed of the electron transfer reaction at the electrode surface.
Kinetic CurrentikThe current that would flow in the absence of mass transport limitations.

By combining the insights from both cyclic voltammetry and rotating disk electrode studies, a comprehensive understanding of the fundamental electrochemical and redox processes of 1,1'-didecyl-4,4'-bipyridinium dichloride can be achieved.

Spectroelectrochemical Investigations (UV-Vis-NIR)

Spectroelectrochemistry is a powerful technique used to study the optical properties of molecules as they undergo electrochemical reactions. For didecyl viologen, this method provides insight into the electronic structure of its distinct redox states. Viologens, including the didecyl derivative, are known for their multi-stage redox behavior, typically involving two sequential one-electron transfers. researchgate.net These states are the dication (V²⁺), the radical cation (V⁺•), and the neutral species (V⁰). Each state possesses a unique absorption spectrum in the ultraviolet (UV), visible (Vis), and near-infrared (NIR) regions.

The fully oxidized dication state (DeV²⁺) of didecyl viologen is typically colorless or pale yellow, exhibiting absorption bands primarily in the UV region. researchgate.netnih.gov A study on symmetrically substituted alkyl viologens found that didecyl viologen (DeV) in a potassium chloride solution shows a maximum absorption wavelength (λmax) at 257 nm, attributed to the π→π* transition within the bipyridinium system. nih.gov

Upon the first one-electron reduction, the intensely colored radical cation (DeV⁺•) is formed. This species is responsible for the well-known electrochromism of viologens. The radical cation exhibits strong absorption bands in the visible and near-infrared regions due to charge transfer transitions. researchgate.netnih.gov For alkyl-substituted viologens, these absorption bands are characteristic of the monomeric radical cation. utexas.edu Spectroelectrochemical measurements of didecyl viologen films show the emergence of these characteristic absorption bands when a negative potential is applied. nih.gov

The second one-electron reduction yields the neutral species (DeV⁰), which is generally colorless or yellowish and less stable than the other two states. researchgate.net The reversible nature of the V²⁺/V⁺• transition is central to the application of viologens in electrochromic devices. rsc.org

In solution, the radical cations of viologens can exist in equilibrium between monomeric (V⁺•) and dimeric ((V⁺•)₂) forms. The dimer, formed through π–π stacking interactions, has a distinct absorption spectrum from the monomer. utexas.edunih.gov The extent of dimerization is influenced by factors such as the concentration of the viologen, the solvent, and the steric bulk of the N-substituents. nih.gov

Table 1: Spectroelectrochemical Data for Didecyl Viologen Redox States
Redox StateSpeciesTypical ColorAbsorption Maxima (λmax)Notes
DicationDeV²⁺Colorless/Pale Yellow~257 nmCorresponds to the π→π* transition of the bipyridinium core. nih.gov
Radical CationDeV⁺•Intense Blue/VioletVisible & NIR regionsResponsible for the electrochromic properties. Specific λmax values can vary with solvent. researchgate.netnih.gov
NeutralDeV⁰Yellowish-Generally less stable and studied than the other states. researchgate.net

Factors Governing Redox Potential Tuning

The redox potentials of viologens are not fixed values but can be systematically tuned by modifying the molecular structure and its surrounding environment. This tunability is crucial for tailoring the material for specific applications. The electrochemical behavior is primarily influenced by the parent scaffold, the type of N-alkylation, the planarity of the molecule, the counter ion, and the solvent used. frontiersin.orgnih.govresearchgate.net

Impact of N-Substituent Electronic and Steric Effects

The nature of the substituent groups attached to the nitrogen atoms of the bipyridinium core has a profound impact on the redox potentials. For 1,1'-didecyl-4,4'-bipyridinium dichloride, the two long alkyl (decyl) chains are key modulators of its properties.

Studies comparing a series of symmetric 1,1'-dialkyl-4,4'-bipyridinium compounds have shown a clear trend related to the alkyl chain length. As the chain length increases from octyl to hexadecyl, the potential of the first redox couple (V²⁺/V⁺•) shifts to more positive values. nih.gov Conversely, the potential of the second redox couple (V⁺•/V⁰) tends to shift to more negative values. This indicates that longer alkyl chains make the first reduction easier and the second reduction more difficult.

Furthermore, the steric hindrance introduced by bulky substituents like the decyl chains plays a significant role. Increased steric bulk can decrease the tendency for the radical cations to form π-dimers in solution. nih.gov This is observed in cyclic voltammetry by the reduction or disappearance of oxidation peaks associated with the dimer species as the carbon chain length increases. nih.gov This suppression of dimerization can enhance the stability and reversibility of the system. frontiersin.org

Table 2: Effect of N-Alkyl Substituent Length on Viologen Redox Potentials
CompoundSubstituentEpc1 (V) (V²⁺ → V⁺•)Epa1 (V) (V⁺• → V²⁺)Epc2 (V) (V⁺• → V⁰)Epa2 (V) (V⁰ → V⁺•)
Octyl Viologen-C₈H₁₇-0.67-0.51-1.04-0.95
Didecyl Viologen-C₁₀H₂₁-0.65-0.49-1.07-0.92
Dodecyl Viologen-C₁₂H₂₅-0.64-0.48-1.08-0.91
Hexadecyl Viologen-C₁₆H₃₃-0.62-0.46-1.09-0.90
Data adapted from a study on symmetric viologens, showing trends in cathodic (Epc) and anodic (Epa) peak potentials. nih.gov

Role of Bipyridine Regioisomers (e.g., 2,2' vs 4,4')

The connectivity of the two pyridine (B92270) rings significantly affects the electrochemical properties. Among the different bipyridine isomers, the 4,4'-bipyridine (B149096) scaffold, as found in didecyl viologen, is generally preferred for redox applications. frontiersin.orgnih.gov This preference is due to its well-defined and often more reversible electrochemical behavior compared to 2,2'- or 3,3'-bipyridine (B1266100) derivatives. researchgate.net

In 2,2'-bipyridines, steric repulsion between the N-alkyl groups can force the pyridine rings out of planarity, which disrupts the π-conjugation and negatively impacts the stability and reversibility of the redox processes. researchgate.netnih.gov The 4,4'-bipyridinium dication, in contrast, possesses a more planar arrangement, which facilitates electron delocalization and leads to more stable reduced species. researchgate.net Therefore, the regioisomeric structure is a critical factor, with the 4,4'-isomer providing the most favorable scaffold for reversible two-step reductions. nih.gov

Influence of Solvent Polarity, Dielectric Constant, and Viscosity

The solvent environment plays a crucial role in mediating the electron transfer process. The redox potential and kinetics are sensitive to the solvent's polarity, dielectric constant, and viscosity. tubitak.gov.tr Solvent effects on one-electron reduction potentials are a measure of the difference in the free energy of solvation for a given redox couple. lookchem.com

The stabilization of the charged viologen species (V²⁺ and V⁺•) depends heavily on the solvent's ability to solvate these ions. Polar solvents can better stabilize the charged species, thereby influencing the redox potentials. The relationship between redox properties and solvent parameters can be evaluated using frameworks like the Kamlet-Taft relationship, which considers factors such as the solvent's hydrogen bond donor ability, hydrogen bond acceptor ability, and polarity/polarizability. diva-portal.orgresearchgate.netcanada.ca Studies have shown that specific solvation, particularly through hydrogen bonding, is of primary importance when considering solvent effects on redox properties. diva-portal.orgresearchgate.net

Solvent viscosity also directly impacts the diffusion coefficients of the viologen species, which in turn affects the kinetics of the electrode process and the observed currents in voltammetric experiments. tubitak.gov.trresearchgate.net In highly viscous media, such as ionic liquids, electron transfer can be controlled by solvent dynamics and the segmental motion of the molecule's alkyl chains. researchgate.net

Effect of Counter Anions on Electron Transfer

The counter anions associated with the bipyridinium dication (dichloride in this case) are not merely spectators in the electrochemical process. They can significantly influence the solubility, ion-pairing, diffusion, and electron transfer kinetics of the viologen. nih.govbwise.kr

The extent of ion association between the viologen cation and the counter anion in solution can affect the diffusion coefficient. bwise.kr For instance, studies on methyl viologen have shown that with the nitrate (B79036) anion, which is considered to associate weakly, the diffusion coefficient is higher than with the chloride anion, where ion association is more extensive. bwise.kr A more highly associated viologen-anion pair will diffuse more slowly.

Furthermore, the nature of the anion can affect the stability and solubility of the reduced radical cation. Some anions can lead to the precipitation of the radical cation salt upon reduction, which can passivate the electrode surface. researchgate.net The choice of anion is therefore critical for maintaining the reversibility and stability of the system, especially in applications requiring high cycle life. The stabilization of the reduced state by different counterions can also directly shift the redox potential. diva-portal.org

Electron Transfer Rate Constants and Activation Parameters

The speed at which electrons are transferred between the electrode and the didecyl viologen molecule is quantified by the heterogeneous electron transfer rate constant (k⁰). This kinetic parameter is fundamental to understanding the efficiency of the redox process. The determination of k⁰ for viologen systems has been the subject of numerous studies, revealing its dependence on the electrode material, solvent, temperature, and the specific structure of the viologen derivative. tubitak.gov.trnih.govncl.ac.uk

Studies on various viologens have reported k⁰ values typically in the range of 10⁻² to 10⁻⁵ cm s⁻¹. researchgate.netnih.govncl.ac.uk For example, measurements in acetonitrile (B52724) at a platinum electrode for a series of viologens yielded k⁰ values between 1.8 × 10⁻⁴ and 1.6 × 10⁻³ cm s⁻¹. nih.gov The rate constant is influenced by solvent dynamics, with slower rates observed in more viscous media. In an undiluted viologen-based ionic liquid, a k⁰ of 2.0 × 10⁻⁵ cm s⁻¹ was measured, with a thermal activation barrier of approximately 64 kJ mol⁻¹, indicating that the electron transfer is concurrently controlled by solvent dynamics and counter-ion motion. researchgate.net

The activation parameters for the electron transfer process, such as the activation energy, provide deeper insight into the mechanism. The rate constants are observed to increase with temperature, as expected for a thermally activated process. tubitak.gov.tr Theoretical rate constants can be calculated by considering the effects of the barrier crossing probability and the nuclear-frequency factor, with Marcus theory providing a robust framework for understanding these relationships. rsc.orgdtic.mil

Table 3: Representative Heterogeneous Electron Transfer Rate Constants (k⁰) for Viologen Systems
Viologen SystemElectrodeSolvent/Electrolytek⁰ (cm s⁻¹)Reference
Various Viologen DerivativesPlatinum (Pt)Acetonitrile1.8 × 10⁻⁴ – 1.6 × 10⁻³ nih.gov
Various Viologen DerivativesBismuth (Bi)Acetonitrile1.1 × 10⁻⁴ – 1.9 × 10⁻³ nih.gov
Viologen-based Ionic Liquid-Undiluted RAIL2.0 × 10⁻⁵ researchgate.net
Viologen-based Ionic Liquid-Acetonitrile1.1 × 10⁻² researchgate.net
This table provides a range of reported k⁰ values for different viologen systems to illustrate the magnitude and variability of this kinetic parameter.

Proton-Coupled Electron Transfer (PCET) Mechanisms in Viologen Redox Chemistry

Proton-coupled electron transfer (PCET) represents a crucial class of chemical reactions where the transfer of an electron and a proton occur in a concerted or stepwise manner. wikipedia.org These processes are fundamental in a wide array of chemical and biological systems, including photosynthesis and respiration. wikipedia.orgresearchgate.net In the context of viologen redox chemistry, PCET mechanisms can play a significant role, particularly in environments where proton donors or acceptors are available. The redox behavior of viologens, including 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, involves the acceptance of two successive electrons. The interplay of these electron transfer steps with protonation/deprotonation events can significantly influence the electrochemical properties and reaction pathways of the system.

The general framework for PCET involves different mechanistic possibilities, which can be visualized using a square scheme. nih.gov This scheme illustrates the potential pathways for the transfer of both an electron and a proton: a stepwise route where electron transfer precedes proton transfer (ETPT), a stepwise route where proton transfer precedes electron transfer (PTET), and a concerted pathway where the electron and proton are transferred in a single kinetic step (CPET). wikipedia.orgnih.gov The operative mechanism is dictated by the specific reaction conditions, including the pH of the medium and the redox potentials of the species involved. nih.gov

For a generic viologen dication (V²⁺), such as the didecyl viologen dication, the reduction to the radical cation (V⁺•) and subsequently to the neutral species (V⁰) can be influenced by the presence of protons. For instance, the radical cation or the neutral species could potentially be protonated, altering the thermodynamics and kinetics of the redox process. The long decyl chains in didecyl viologen can create a specific microenvironment around the bipyridinium core that may influence the accessibility of protons and the solvation of the different redox states, thereby affecting any potential PCET pathways.

Detailed research findings on the specific PCET mechanisms for 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride are not extensively documented in the literature. However, the fundamental principles of PCET observed in other organic redox systems can be applied to understand the potential behavior of didecyl viologen. The likelihood of a PCET mechanism would be enhanced in protic solvents or in the presence of acidic or basic functional groups in the surrounding environment.

The following table outlines the hypothetical elementary steps in different PCET pathways for the second reduction step of a viologen system, illustrating the interplay between electron and proton transfer.

Mechanism Step 1 Step 2 Overall Reaction
ETPT V⁺• + e⁻ → V⁰V⁰ + H⁺ → V⁰H⁺V⁺• + e⁻ + H⁺ → V⁰H⁺
PTET V⁺• + H⁺ → V⁺•H⁺V⁺•H⁺ + e⁻ → V⁰H⁺V⁺• + e⁻ + H⁺ → V⁰H⁺
CPET V⁺• + H⁺ + e⁻ → V⁰H⁺-V⁺• + e⁻ + H⁺ → V⁰H⁺

This table is a generalized representation of potential PCET pathways for a viologen radical cation and is not based on experimentally determined data for 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride.

The redox potentials of viologens are known to be influenced by the nature of the substituents on the nitrogen atoms. researchgate.net While the primary electronic effect of the alkyl chains is inductive, the steric bulk and hydrophobicity of the didecyl groups can also play a role in modulating the interaction of the viologen core with its environment, including the availability of protons for PCET. Further research would be necessary to elucidate the specific role and prevalence of PCET mechanisms in the redox chemistry of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride.

Advanced Electron Transfer Studies in Viologen Systems

Heterogeneous Electron Transfer at Electrode Interfaces

The electrochemical behavior of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride is characterized by two successive, single-electron reduction steps at the electrode interface. The dication (V²⁺) is first reduced to a stable radical cation (V•⁺), and subsequently to the neutral species (V⁰). These redox processes are typically reversible. researchgate.net The long decyl chains significantly influence the compound's interaction with the electrode surface. In aqueous solutions, these hydrophobic chains promote the adsorption of the viologen molecules onto the electrode. pku.edu.cn This adsorption stabilizes the reduced forms (the radical cation and the neutral species), causing a shift in the reduction potentials to less negative values compared to viologens with shorter alkyl chains. pku.edu.cn

The kinetics of this heterogeneous electron transfer can be studied using techniques like cyclic voltammetry. researchgate.netnih.gov For viologens, the electron transfer process can be sufficiently fast to be considered reversible. researchgate.net However, the formation of an adsorbed layer can influence the electron transfer rates. Studies on viologen-containing polypeptides have shown that the polymer backbone can dictate the mechanism of electron transfer, while the length of the linker to the viologen moiety can alter the rate. rsc.orgrsc.org For 1,1'-didecyl-4,4'-bipyridinium dichloride, the packing of the decyl chains in the adsorbed layer can create a specific microenvironment at the electrode surface that modulates the electron transfer kinetics. The rate constants for heterogeneous electron transfer are crucial parameters that determine the efficiency of devices utilizing these compounds, such as electrochromic displays and sensors. nih.gov

Table 1: Electrochemical Properties of Viologen Derivatives
Viologen DerivativeFirst Reduction Potential (V vs. ref)Second Reduction Potential (V vs. ref)Key ObservationReference
Methyl Viologen (MV²⁺)-0.62-0.89Standard reversible two-step reduction. researchgate.netresearchgate.net
Ethyl Viologen (EV²⁺)~-0.60~-0.88Similar behavior to Methyl Viologen. nih.gov
Heptyl Viologen (HV²⁺)Less negative than EV²⁺Less negative than EV²⁺Adsorption on electrode surface stabilizes reduced forms. pku.edu.cnnih.gov
Didecyl ViologenExpected to be less negative than HV²⁺Expected to be less negative than HV²⁺Strong adsorption due to long alkyl chains. pku.edu.cn

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a fundamental process where an electronically excited molecule either donates or accepts an electron, initiating a redox reaction. youtube.com Viologens, including 1,1'-didecyl-4,4'-bipyridinium dichloride, are excellent electron acceptors (quenchers) in their dicationic state and can participate in PET reactions upon excitation of a photosensitizer. mdpi.commdpi.com When a sensitizer (B1316253) molecule absorbs light and enters an excited state, it can transfer an electron to the viologen dication (V²⁺), generating the colored viologen radical cation (V•⁺) and the oxidized sensitizer. mdpi.com

Excitation: A sensitizer (S) absorbs a photon: S + hν → S*

Electron Transfer: The excited sensitizer transfers an electron to the viologen: S* + V²⁺ → S•⁺ + V•⁺

This process is often studied using techniques like flash photolysis and fluorescence quenching. rsc.org The formation of the viologen radical is confirmed by its characteristic absorption spectrum. mdpi.com PET involving viologens is a key principle in various applications, including artificial photosynthesis and photoredox catalysis, where the generated radical cation can participate in subsequent chemical transformations. youtube.comrsc.org

Plasmon-Driven Electron Transfer Processes

Plasmon-driven electron transfer is an emerging field that utilizes the excitation of localized surface plasmon resonances (LSPRs) in metal nanoparticles to drive chemical reactions. When plasmons in nanoparticles (e.g., gold or silver) decay, they can generate "hot" electrons with sufficient energy to transfer to an adjacent acceptor molecule, such as a viologen. This process enables electron transfer to be driven by visible light, even if the acceptor molecule itself does not absorb light in that region.

Studies using surface-enhanced Raman scattering (SERS) have directly observed plasmon-driven electron transfer to 4,4'-bipyridine (B149096) molecules adsorbed on gold nanostructures. Upon laser irradiation that excites the plasmon resonance, the characteristic vibrational modes of the bipyridine radical anion were detected, providing direct evidence of the electron transfer event. A proposed pathway, the plasmon-induced interfacial charge-transfer transition (PICTT), suggests that a plasmon can decay by directly exciting an electron from the metal to a strongly coupled acceptor, a process shown to have high quantum efficiency. The long decyl chains of 1,1'-didecyl-4,4'-bipyridinium dichloride would facilitate its adsorption onto the surface of metal nanoparticles, potentially enhancing the coupling required for efficient plasmon-driven electron transfer.

Pressure-Induced Electron Transfer and Piezochromism

Piezochromism is the phenomenon where a material changes color in response to applied pressure. nih.gov For certain viologen-based compounds, this color change is the result of a pressure-induced electron transfer (PIET). nih.govrsc.org In specially designed crystalline structures, such as those containing both a viologen acceptor and a suitable electron donor (e.g., a carboxylate group), applying high pressure can decrease the intermolecular distance between the donor and acceptor moieties. nih.govrsc.orgresearchgate.net

This compression forces the donor-acceptor contacts to shorten, facilitating an intermolecular electron transfer to form the viologen radical cation (V•⁺). nih.govrsc.org The generation of this radical species gives rise to a new absorption band in the visible spectrum, causing the material to change color. researchgate.net This process has been confirmed using various spectroscopic techniques, including UV-vis, X-ray photoelectron spectroscopy, and electron paramagnetic resonance, which detects the presence of the radical species under pressure. nih.govrsc.org The phenomenon is often reversible; upon decompression, the molecules relax to their original positions, leading to a reverse electron transfer and the disappearance of the color. rsc.org Key requirements for viologen-based piezochromism include the presence of appropriate donor-acceptor pathways and sufficient structural flexibility to allow pressure to modulate these contacts. rsc.org

Hydrochromic Phenomena via Electron Transfer

Hydrochromism, a color change in response to the presence or absence of water, has also been linked to electron transfer mechanisms in viologen systems. rsc.org In certain zwitterionic viologen-carboxylate crystals, the removal of lattice water molecules through dehydration can induce a chromic transition. rsc.orgresearchgate.net

The dehydration process alters the crystal packing and the intermolecular distances, which can trigger an electron transfer from the carboxylate donor to the viologen acceptor, similar to the effect of applying pressure. rsc.org This results in the formation of a stable viologen radical cation, leading to a distinct color change (e.g., from yellow to green). rsc.orgresearchgate.net The process is reversible; upon rehydration, the water molecules re-enter the crystal lattice, triggering a reverse electron transfer that quenches the radical and restores the original color. rsc.org This represents a novel form of chromism for viologen compounds, where water acts as a trigger for a solid-state redox reaction. rsc.orgresearchgate.net

Electron Transfer in Organic Donor-Acceptor Systems

The strong electron-accepting nature of the bipyridinium unit makes 1,1'-didecyl-4,4'-bipyridinium dichloride an ideal component in organic donor-acceptor (D-A) systems. In these systems, the viologen dication is paired with an electron-rich donor molecule. This pairing can lead to the formation of a charge-transfer (CT) complex, which is characterized by a new, broad absorption band in the UV-vis spectrum at a longer wavelength than the absorptions of the individual donor or acceptor. rsc.orgbeilstein-journals.org

Upon photoexcitation of this CT band, a direct electron transfer occurs from the highest occupied molecular orbital (HOMO) of the donor to the lowest unoccupied molecular orbital (LUMO) of the viologen acceptor. beilstein-journals.org The stability and properties of these D-A complexes are influenced by factors such as the solvent and the specific molecular structure. For instance, studies on viologens with various alkyl chains have shown that the chain length can affect the assembled structure of the D-A pairs in the crystalline state, which in turn influences the CT properties. rsc.org In solution, electrostatic attraction between anionic donors and the cationic viologen acceptor can significantly enhance the D-A interaction. rsc.org Such D-A systems are foundational for developing molecular electronics and photocatalytic systems. beilstein-journals.orgacs.org

Table 2: Characteristics of Viologen-Based Donor-Acceptor Systems
System TypeElectron Donor (D)Electron Acceptor (A)Key FeatureReference
Charge-Transfer Crystal1,3-bis(dicyanomethylidene)indan anionAlkyl ViologensCT properties depend on alkyl chain length and crystal packing. rsc.org
Supramolecular Complex1,4-bis(carboxylatomethoxy)benzene derivativesBipyridinium derivativesIon-pair attraction enhances D-A interaction in water. rsc.org
Photoinduced CyclizationAnethole (electron-rich olefin)Methyl ViologenVisible light excites the EDA complex to initiate reaction. beilstein-journals.org
Porphyrin-Viologen DyadZinc PorphyrinViologen (covalently linked)Aggregation promotes charge separation and creates long-lived radical states. acs.org

Interfacial Electron Transfer in Composite Materials

Incorporating 1,1'-didecyl-4,4'-bipyridinium dichloride into composite materials creates interfaces where electron transfer processes are critical for functionality. A common strategy involves adsorbing the viologen onto the surface of semiconductor nanoparticles, such as TiO₂ or ZnO. In these systems, electrons that are photo-generated in the semiconductor can be rapidly transferred across the interface to the adsorbed viologen molecules. This interfacial electron transfer is highly efficient and leads to the formation of the colored viologen radical cation, a principle used in electrochromic and photochromic devices. mdpi.com

The long decyl chains of the viologen can serve to anchor the molecule to the surface and can also form a hydrophobic layer that modulates the interface. In other composite systems, viologen-based polymers can act as electron transfer mediators between a semiconductor photoelectrode (like p-Si) and a catalyst. nih.gov Here, the polymer accepts an electron from the photo-excited semiconductor and shuttles it to the catalyst, facilitating reactions like CO₂ reduction. nih.gov The efficiency of these composite materials is highly dependent on the kinetics of electron transfer at the various interfaces within the material. rsc.org

Supramolecular Chemistry and Self Assembly of Didecyl Viologen Derivatives

Host-Guest Complexation with Macrocyclic Receptors

The dicationic and amphiphilic nature of 1,1'-didecyl-4,4'-bipyridinium dichloride drives its association with a variety of macrocyclic hosts. These non-covalent interactions are governed by a combination of forces, including ion-dipole interactions, hydrophobic effects, and van der Waals forces, leading to the formation of stable and well-defined supramolecular complexes.

Binding Interactions with Cucurbit[n]uril Derivatives

Cucurbit[n]urils (CB[n]), a family of macrocyclic hosts with a hydrophobic cavity and polar carbonyl portals, exhibit strong binding affinities for viologen derivatives. The interaction of 1,1'-didecyl-4,4'-bipyridinium dichloride with CB[n] is particularly interesting due to the interplay between the encapsulation of the hydrophobic decyl chains and the bipyridinium core.

Studies have shown that the size of the CB[n] cavity plays a crucial role in determining the stoichiometry and geometry of the resulting complex. For instance, with larger cucurbit rsc.orguril (CB rsc.org), the cavity is spacious enough to encapsulate the bipyridinium unit of the viologen. In the case of methyl hexadecyl viologen, a related long-chain viologen, co-crystallization with CB rsc.org has revealed the formation of multiple host-guest complexes with varying stoichiometries (3:2, 2:2, and 1:1) within a single crystal. acs.org In these structures, the long alkyl chain adopts a hook-like conformation within the CB rsc.org cavity. acs.org It is plausible that the didecyl derivative behaves similarly, with the decyl chains threading through the macrocycle.

The binding affinities of viologens with cucurbit[n]urils are generally high, often in the range of 10³ to 10¹⁵ M⁻¹. rsc.org The precise determination of these high affinities often requires competitive titration methods. rsc.org The binding is a dynamic process, and the stability of the complex can be influenced by the surrounding medium and the presence of competing guests.

Complexation with Pillar[n]arene Hosts

Pillar[n]arenes, another class of macrocyclic hosts with a pillar-shaped architecture, are composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. Their electron-rich cavities make them suitable for forming complexes with electron-deficient guests like viologens. The host-guest interactions between pillar[n]arenes and viologen derivatives are driven by a combination of electrostatic and hydrophobic interactions. nih.gov

Research on the complexation of a decacationic pillar chemistryviews.orgarene with various alkylsulfonates has demonstrated the significant contribution of the hydrophobic effect to the binding stability, with binding constants reaching up to 10⁷ M⁻¹ for guests with longer alkyl chains. nih.gov This suggests that the long decyl chains of 1,1'-didecyl-4,4'-bipyridinium dichloride would strongly favor inclusion within the pillar[n]arene cavity. The stoichiometry of such complexes can vary, with reports of both 1:1 and 2:1 host-guest complexes depending on the specific pillar[n]arene and viologen derivative.

UV-Vis titration experiments have been used to determine the association constants of pillar chemistryviews.orgarene complexes. For example, the association constant for 1,4-dicyanobutane with a dimethoxypillar chemistryviews.orgarene derivative was found to be in the order of 10⁴ M⁻¹ in chloroform. mdpi.com It is expected that the binding of the larger and more hydrophobic didecyl viologen would be even more favorable.

Interactions with Bambusuril Macrocycles

Bambusurils are a class of macrocyclic anion receptors. While their primary function is to bind anions within their cavity, their external surface and portals can participate in supramolecular interactions. researchgate.net The interaction of cationic species like 1,1'-didecyl-4,4'-bipyridinium dichloride with bambusurils is less explored compared to cucurbiturils and pillararenes.

Research on bambusuril complexes has shown that they can form external complexes with dialkyl phosphates, with a 2:1 stoichiometry observed in the solid state where each portal is occupied by a phosphate (B84403) anion. researchgate.net While direct complexation with the cationic viologen core is unlikely, the possibility of interactions involving the dichloride counterions or the formation of higher-order assemblies cannot be ruled out. Further investigation is needed to fully elucidate the nature of interactions between long-chain alkyl viologens and bambusuril macrocycles.

Influence of Guest Substituents and Counterions on Binding Affinity

The binding affinity of 1,1'-didecyl-4,4'-bipyridinium dichloride in host-guest complexes is significantly influenced by both the nature of the guest's substituents and the associated counterions.

The long decyl chains are a dominant feature, and their length and hydrophobicity play a crucial role in the stability of the complex, particularly with hosts having hydrophobic cavities like cucurbit[n]urils and pillar[n]arenes. The hydrophobic effect drives the encapsulation of these chains, leading to a significant increase in binding affinity compared to viologens with shorter alkyl substituents.

Templated Self-Assembly Approaches

The amphiphilic nature of 1,1'-didecyl-4,4'-bipyridinium dichloride makes it an excellent building block for templated self-assembly. In this approach, the specific recognition between the viologen derivative and a template molecule or surface directs the formation of a desired supramolecular architecture.

The self-assembly of amphiphilic molecules in solution is a fundamental process that can lead to the formation of various nanostructures, such as micelles, vesicles, and nanofibers. nih.govnih.gov By introducing a template, the organization of these structures can be controlled with high precision. For example, the host-guest complexation with macrocyclic receptors can act as a template to guide the assembly of the viologen units into ordered arrays.

Furthermore, the formation of hydrogen-bonded supramolecular motifs can direct the self-assembly process. In the case of 4,4'-bipyridinium salts, N-H···N hydrogen bonds can lead to the formation of supramolecular chains. nih.gov The long decyl chains of the didecyl viologen derivative would then dictate the packing of these chains, potentially leading to the formation of lamellar or other ordered structures.

Molecular Recognition and Responsive Host-Guest Systems

The host-guest systems formed by 1,1'-didecyl-4,4'-bipyridinium dichloride are not static entities but can be designed to be responsive to external stimuli, enabling their use in molecular recognition and as molecular switches.

The binding and release of the didecyl viologen guest from a macrocyclic host can be triggered by changes in the environment, such as variations in pH, temperature, or the presence of a competing guest. This reversible binding forms the basis of molecular recognition systems where the host selectively binds to the didecyl viologen in the presence of other molecules.

Redox-Stimuli Responsive Complexation

A defining characteristic of viologen derivatives, including the didecyl viologen dication (DV²⁺), is their ability to undergo reversible reduction reactions. They can accept one electron to form a stable radical cation (DV⁺•) and a second electron to form a neutral species (DV⁰). Each redox state possesses distinct electronic and steric properties, which can be harnessed to control supramolecular complexation.

The dicationic form, DV²⁺, is electron-deficient and readily forms host-guest complexes with electron-rich partners, such as crown ethers containing hydroquinone or dioxynaphthalene units. This interaction is primarily driven by charge-transfer and electrostatic interactions. Upon electrochemical or chemical reduction to the radical cation state (DV⁺•), the electron-accepting ability of the viologen unit is significantly diminished. This change weakens the interaction with the electron-rich host, leading to the dissociation of the complex or a change in its geometry. Re-oxidation of the viologen unit restores its dicationic state and high affinity for the host, allowing the complex to reform. This reversible association-dissociation cycle, triggered by a redox stimulus, is a fundamental principle in the construction of molecular switches and machines. nih.govmiami.edu

For instance, in bis-viologen cyclophanes, the host-guest properties are directly controlled by the redox state. nih.gov The tetracationic state of these cyclophanes can encapsulate electron-rich guests, but upon reduction to the diradical dicationic state, the binding affinity changes dramatically, potentially leading to the release of the guest molecule.

The table below summarizes the typical redox states and their complexation behavior.

Redox StateFormulaColor (Typical)Electron-Accepting AbilityComplexation with Electron Donors
DicationDV²⁺ColorlessHighStrong
Radical CationDV⁺•Blue/VioletLowWeak / Dissociated
NeutralDV⁰Yellow/Brown(Electron Donor)Repulsive / Dissociated

Table 1: Redox states of didecyl viologen and their corresponding complexation properties.

pH-Controlled Association and Dissociation

While the redox behavior of the 4,4'-bipyridinium core itself is largely independent of pH in the typical aqueous range, the supramolecular complexes it forms can be responsive to pH changes. This responsiveness does not originate from the viologen unit but rather from the associated host or guest molecule.

If didecyl viologen is complexed with a host molecule that possesses acidic or basic functional groups (e.g., phenols, carboxylic acids, or amines), altering the pH will change the protonation state of the host. This change in protonation can significantly affect the host's electronic properties and its ability to bind to the viologen guest. For example, deprotonating a phenol (B47542) group on a host molecule would increase its electron-donating character, potentially strengthening its binding to the electron-accepting DV²⁺. Conversely, protonating an amine on a host could introduce a positive charge, leading to electrostatic repulsion with the dicationic viologen and causing the complex to dissociate.

This principle allows for the creation of supramolecular systems that can be switched by multiple stimuli. A complex might be assembled at a neutral pH and then disassembled by either reducing the viologen guest or by lowering the pH to protonate the host. While specific studies on the pH-controlled association of 1,1'-didecyl-4,4'-bipyridinium dichloride are not extensively documented, the general principles of pH-dependent host-guest chemistry are well-established and applicable. nih.gov Research on other viologens has shown a correlation between the standard reduction potential of interacting species and the pH endpoint of their reaction, indicating that pH can be a critical parameter in the broader chemical environment of these systems. nih.gov

Controlled Supramolecular Aggregation and Structure Formation

The amphiphilic nature of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, with its charged, hydrophilic head and long, hydrophobic tails, drives its spontaneous organization in solution into ordered supramolecular structures. This self-assembly is governed by a delicate balance of non-covalent interactions.

π-π Stacking Interactions in Solid State and Solution

The planar, electron-deficient bipyridinium rings of viologens are prone to π-π stacking interactions, particularly when in the reduced radical cation state. In the dicationic DV²⁺ form, strong electrostatic repulsion between the positively charged rings can hinder close face-to-face stacking. However, upon one-electron reduction to the radical cation DV⁺•, this repulsion is lessened. The resulting radical species readily dimerize in solution, forming sandwich-like structures stabilized by a combination of π-π overlap and electrostatic attraction with counter-ions. This dimerization is responsible for the intense color of the radical cation solution. In the solid state, these interactions can lead to the formation of extended, ordered columnar stacks.

Formation of Self-Assembled Nanosystems (e.g., vesicles, microrods)

In aqueous solutions, the amphiphilic character of didecyl viologen drives the formation of various self-assembled nanosystems. nih.gov To minimize the unfavorable contact between the hydrophobic decyl tails and water, the molecules aggregate spontaneously. At concentrations above the critical micelle concentration (CMC), they can form spherical or cylindrical micelles, with the hydrophobic tails forming a core and the charged bipyridinium heads creating a hydrophilic shell that interfaces with the water.

Depending on the concentration, temperature, and ionic strength of the solution, these initial aggregates can further organize into more complex nanostructures. Bilayer vesicles, which are hollow spheres enclosing an aqueous compartment, can form, mimicking the structure of biological cell membranes. Under certain conditions, the formation of elongated structures such as microrods or even nanotubes has been observed for similar amphiphilic peptides and surfactants. rsc.orgntmdt-si.comepj.org These self-assembled nanosystems are not static and can be designed to respond to external stimuli, such as light or redox changes, making them promising for applications in controlled release and sensing.

Construction of Mechanically Interlocked Molecules and Molecular Machines

The unique electron-accepting property of the viologen unit has made it a cornerstone in the construction of mechanically interlocked molecules (MIMs) such as rotaxanes and catenanes. wikipedia.orgnorthwestern.edunih.govbiomach.org These architectures, which consist of molecules linked by topology rather than covalent bonds, are the foundation for creating artificial molecular machines. wikipedia.orgnih.govnih.gov

In a typical synthesis of a rsc.orgrotaxane, the dicationic viologen unit acts as a template. Its positive charge and electron-deficient nature attract an electron-rich macrocycle, such as a crown ether, causing the macrocycle to thread onto a linear "axle" containing the viologen recognition site. Once this temporary host-guest complex is formed, large, bulky "stopper" groups are covalently attached to the ends of the axle. These stoppers are too large to pass through the macrocycle, creating a permanent mechanical bond and trapping the ring on the axle.

The 1,1'-didecyl-4,4'-bipyridinium unit is well-suited for this role. The bipyridinium core serves as the essential recognition site, while the long decyl chains can potentially act as the bulky stopper groups themselves or be part of a larger stopper assembly, preventing the dethreading of the macrocycle.

Integration of Viologens in Peptide and Biological Supramolecular Architectures

The incorporation of viologen moieties into peptide structures introduces a redox-active component that can profoundly influence the self-assembly and conformational behavior of the resulting conjugates. The 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride is particularly noteworthy due to its pronounced amphiphilicity, which can drive the formation of complex, ordered structures in aqueous environments.

The aggregation of peptides is a critical process in both biological systems and materials science, leading to the formation of structures ranging from functional fibrils to pathological plaques. The ability to control this aggregation is therefore of significant interest. The conjugation of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride to a peptide sequence would create a peptide amphiphile, a class of molecules known for their propensity to self-assemble into well-defined nanostructures.

The hydrophobic decyl chains of the viologen would likely drive the aggregation of the peptide-viologen conjugate through hydrophobic interactions, sequestering the alkyl groups away from the aqueous environment. Simultaneously, the positively charged bipyridinium core would introduce electrostatic interactions, which could either promote or inhibit aggregation depending on the charges present on the peptide backbone and the surrounding ionic strength. This interplay between hydrophobic and electrostatic forces provides a potential mechanism for finely tuning the aggregation process.

Table 1: Hypothetical Interactions Influencing Aggregation of a Didecyl Viologen-Peptide Conjugate

Interaction TypeContributing MoietyPotential Effect on Aggregation
Hydrophobic InteractionsDecyl chains of viologenPromotion of aggregation to minimize exposure to water.
Electrostatic RepulsionPositively charged bipyridinium core and positively charged peptide residuesInhibition of aggregation.
Electrostatic AttractionPositively charged bipyridinium core and negatively charged peptide residuesPromotion of aggregation.
π-π StackingBipyridinium ringsCan contribute to the stability of aggregated structures.

By strategically designing the peptide sequence to include charged or hydrophobic residues, it would be theoretically possible to direct the self-assembly of the conjugate into specific morphologies, such as nanofibers, nanotubes, or vesicles. The redox state of the viologen moiety could also be exploited; reduction of the dicationic viologen to its radical cation or neutral species would alter its charge and electronic properties, thereby providing a handle to externally control the aggregation state.

The secondary structure of a peptide, such as α-helices and β-sheets, is fundamental to its function. The ability to control these structures using external stimuli is a key goal in the development of smart biomaterials. The integration of a stimuli-responsive unit like 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride into a peptide offers a promising avenue for achieving such control.

The redox activity of the viologen core is the primary stimulus that could be harnessed. The reversible reduction and oxidation of the bipyridinium unit lead to significant changes in its electronic and conformational properties. These changes could be transmitted to the attached peptide chain, influencing its folding and secondary structure. For instance, a change in the charge of the viologen from +2 to +1 or 0 upon reduction could alter the electrostatic environment around the peptide, potentially triggering a transition from a random coil to a more ordered α-helical or β-sheet conformation, or vice versa.

Table 2: Potential Stimuli and Their Effects on Didecyl Viologen-Peptide Conjugate Secondary Structure

StimulusChange in Viologen MoietyHypothesized Effect on Peptide Secondary Structure
Redox (Chemical or Electrochemical) Reduction from dication (V²⁺) to radical cation (V⁺•) or neutral (V⁰) species.Alteration of local electrostatic environment, potentially inducing a conformational change (e.g., coil-to-helix transition).
Light (in the presence of a photosensitizer) Photoreduction of the viologen.Light-induced switching of the peptide's secondary structure.
Host-Guest Chemistry Encapsulation of the viologen by a macrocyclic host (e.g., cucurbituril).Steric hindrance or altered electronic properties leading to a change in peptide conformation.

Furthermore, the long alkyl chains of the didecyl viologen could interact with hydrophobic residues within the peptide sequence, influencing its folding pathway. The redox-state-dependent conformational changes of the viologen could modulate these intramolecular hydrophobic interactions, providing another layer of control over the peptide's secondary structure.

Applications of 4,4 Bipyridinium, 1,1 Didecyl , Dichloride in Advanced Materials

Electrochromic Materials and Devices

Electrochromism is the phenomenon where a material reversibly changes its optical properties, such as color and transparency, when a voltage is applied. Viologens are among the most studied organic electrochromic materials because of their high redox activity and tunable electrochromic capabilities. They typically exist in three redox states: a colorless dication (V²⁺), a colored radical cation (V⁺•), and a neutral species (V⁰). The transition between the colorless dication and the intensely colored radical cation forms the basis of their use in electrochromic devices (ECDs).

Design Principles for Enhanced Electrochromic Performance

The performance of viologen-based electrochromic materials is highly dependent on their molecular structure. The substituents on the nitrogen atoms of the bipyridinium core play a crucial role in determining the material's properties. For symmetric N,N'-disubstituted viologens, the length of the alkyl chains significantly influences the electrochromic behavior.

Research on a series of symmetric alkyl-substituted viologens, including 1,1'-didecyl-4,4'-bipyridinium dibromide (a compound closely related to the dichloride salt), has shown that increasing the alkyl chain length affects several key performance metrics. nih.govnih.gov Specifically, as the alkyl chain length increases, the dimerization of the viologen radical cations decreases, which in turn impacts the optical contrast and response time. nih.gov While longer alkyl chains can lead to improved cycling stability, they may also result in a decrease in optical contrast. nih.gov For instance, the 1,1'-dioctyl-4,4'-bipyridinium dibromide (OV) film showed a maximum contrast (ΔTmax) of 33%, whereas the longer-chain didecyl (DeV) and dihexadecyl (HV) variants showed lower contrasts. nih.govresearchgate.net However, the bleaching response time (the time to switch from colored to colorless) tends to decrease with longer alkyl chains. nih.govnih.gov This trade-off between contrast, switching speed, and stability is a key consideration in the design of viologen-based electrochromic materials.

Table 1: Electrochromic Switching Properties of Symmetric Alkyl Viologen Films

Viologen DerivativeAbbreviationMax Contrast (ΔTmax at 558 nm)Coloring Response Time (s)Bleaching Response Time (s)
1,1'-dioctyl-4,4'-bipyridinium dibromideOV33%8.160.95
1,1'-didecyl-4,4'-bipyridinium dibromideDeV---
1,1'-didodecyl-4,4'-bipyridinium dibromideDoV---
1,1'-dihexadecyl-4,4'-bipyridinium dibromideHV-Shortest-

Data sourced from a study on symmetric viologens; specific values for DeV and DoV were not provided in the abstract but trends were discussed. nih.govnih.govresearchgate.net

Integration with Transparent Conducting Electrodes (e.g., ITO)

Studies have shown that a greater thickness of the ITO layer, which corresponds to lower sheet resistance, leads to superior electrochromic performance. rsc.org Electrodes with thicker ITO layers and consequently higher electrical conductivity facilitate more uniform current density during the electrochemical reaction. rsc.org This enhanced conductivity is beneficial for the charge insertion and extraction processes, leading to a lower voltage drop and reduced power consumption for the device's operation. rsc.orgresearchgate.net Research on viologen-functionalized silsesquioxane-based ECDs demonstrated that using an ITO electrode with a sheet resistance of less than 10 Ω/sq is necessary to achieve high-performance characteristics. rsc.org The improved conductivity also aids in the diffusion processes, which is advantageous for electrochromic switching. rsc.orgrsc.org

Table 2: Influence of ITO Electrode Properties on Viologen-based ECD Performance

ITO PropertyEffect on ECD Performance
Increased Thickness / Lower Sheet ResistanceSuperior color-switching with higher optical density and coloration efficiency. rsc.org
Enhanced Electrical ConductivityFacilitates diffusion, leading to better electrochromic switching. rsc.orgresearchgate.net
Lower Sheet Resistance (<10 Ω/sq)Lower voltage drop and reduced power consumption. rsc.org

Viologen-Based Polymers and Composites for Electrochromics

To overcome some limitations of small-molecule viologens, such as solubility in the colored state which can lead to device degradation, researchers have focused on incorporating viologen units into polymers and composites. mdpi.com These materials, where the electroactive viologen is part of a solid film on the electrode surface, can offer enhanced stability and durability. mdpi.com

Polyviologens, where viologen units are part of the polymer backbone, are a key class of these materials. utupub.fi They are typically in a solid form in all redox states, which can improve the longevity of the device. mdpi.com Another approach is to create composites, for example by combining polyviologens with materials like graphene. utupub.fi The high electrical conductivity and large surface area of graphene can work synergistically with the polyviologen to significantly improve the durability of the electrochromic material without compromising its favorable electrochromic properties. utupub.fi

Composites of viologens with polymers like poly(vinylidene fluoride-co-hexafluoropropylene) (P(VDF-HFP)) have also been investigated. mdpi.com A viologen/P(VDF-HFP) gel composite demonstrated reversible electrochromism with a rapid response time of about 1 second, triggered by a voltage of 3-5 V. mdpi.com The intensity of the color change was found to be dependent on the concentration of the viologen within the polymer matrix. mdpi.com

Flexible Electrochromic Device Fabrication

The demand for flexible electronics has driven research into the fabrication of flexible electrochromic devices (FECDs). researchgate.net These devices are typically constructed using flexible substrates, such as polyethylene (B3416737) terephthalate (B1205515) (PET) coated with ITO. researchopenworld.comacs.orgnih.gov The electrochromic material is often incorporated into a gel electrolyte, which is then sandwiched between two flexible ITO-PET electrodes. researchopenworld.com

Viologen derivatives are well-suited for FECDs due to their solution-processability and strong electrochromic performance. researchopenworld.com Studies on FECDs using monosubstituted viologen derivatives have demonstrated good optical contrast and coloration efficiency. researchopenworld.com For example, a flexible device based on a 1-(4-benzimidazolylphenyl)-4,4'-bipyridine hexafluorophosphate (B91526) derivative exhibited an optical contrast of 45.8% and a coloration efficiency of 107.22 cm²/C. researchopenworld.com A key advantage of these devices is their ability to maintain reversible color changes even when in a bent state. researchopenworld.com The simplified structure of viologen-based FECDs, where the color change occurs in the electrolyte layer, can reduce the stress between layers during bending, thus enhancing mechanical stability. researchgate.net

Table 3: Performance of Selected Flexible Electrochromic Devices (FECDs) based on Viologen Derivatives

Viologen DerivativeSubstrateOptical Contrast (ΔT)Coloration Efficiency (η)
1-(4-indolylphenyl)-4,4'-bipyridine hexafluorophosphateITO-PET33.5% at 564 nm129.67 cm²/C
1-(4-phenothiazinylphenyl)-4,4'-bipyridine hexafluorophosphateITO-PET37.4% at 564 nm87.78 cm²/C
1-(4-benzimidazolylphenyl)-4,4'-bipyridine hexafluorophosphateITO-PET45.8% at 466 nm107.22 cm²/C

Data sourced from a study on monosubstituted viologen derivatives. researchopenworld.com

Redox Flow Batteries (RFBs)

Redox flow batteries are a type of electrochemical energy storage device where energy is stored in liquid electrolytes containing dissolved redox-active species. These electrolytes are stored in external tanks and pumped through an electrochemical cell where the energy conversion takes place. This design allows for the decoupling of energy capacity and power output, making RFBs highly scalable for large-scale energy storage.

Viologens as Anolyte Materials for Aqueous Organic RFBs

Aqueous organic redox flow batteries (AORFBs) utilize organic molecules dissolved in water as the energy-storing materials. This approach offers potential advantages in terms of cost, safety, and sustainability compared to traditional vanadium-based systems. Viologen derivatives are particularly promising candidates for the anolyte (the negative electrolyte) in AORFBs due to their suitable reduction potentials, fast electrochemical kinetics, and high solubility in aqueous solutions. rsc.org

The molecular engineering of viologen derivatives is key to optimizing their performance in RFBs. rsc.org Modifications to the N-substituents can enhance solubility and stability. For example, attaching oligo(ethylene glycol) (OEG) groups to the viologen core has been shown to improve cycling stability and the solubility of the reduced species. rsc.org A flow cell using an OEG-substituted viologen anolyte paired with a ferrocene-based catholyte demonstrated a significantly reduced capacity decay rate of 0.00253% per day. rsc.org Another highly stable system used a 1,1'-bis[3-(trimethylammonio)propyl]-4,4'-bipyridinium tetrachloride anolyte, which achieved 97.48% capacity retention over 500 cycles with a high cell voltage of 1.38 V. nih.govrsc.org These results highlight the potential of functionally-modified viologens, including long-chain alkyl derivatives like 1,1'-didecyl-4,4'-bipyridinium dichloride, for developing high-performance and durable AORFBs.

Table 4: Performance Comparison of Various Viologen-Based Anolytes in Aqueous Organic Redox Flow Batteries

Anolyte (Viologen Derivative)CatholyteCell Voltage (V)Capacity RetentionPower Density (mW/cm²)
Methyl Viologen (MV)4-HO-TEMPO1.25Stable for 100 cycles-
1,1'-bis[3-(trimethylammonio)propyl]-4,4'-bipyridinium tetrachloride ((NPr)₂V)4-trimethylammonium-TEMPO (NMe-TEMPO)1.3897.48% over 500 cycles128.2
Tri(ethylene glycol) substituted viologen (Vi-OEG3)Ferrocene-based-0.00253% decay/day-
1,1'-bis(3-phosphonopropyl)-[4,4'-bipyridine]-1,1'-diium dibromide (BPP-Vi)Ferrocyanide-based0.90.016% decay/day-

Data compiled from various studies on viologen-based AORFBs. rsc.orgnih.govrsc.orgharvard.eduresearchgate.net

Structure-Property Relationships for RFB Performance and Stability

The electrochemical properties of viologens are primarily governed by the 4,4'-bipyridinium core, which can undergo reversible two-step one-electron reductions. The redox potential of these reactions can be tuned by the nature of the substituent groups attached to the nitrogen atoms. While the long alkyl chains of the didecyl derivative have a relatively modest electronic effect on the redox potential compared to strongly electron-donating or -withdrawing groups, they play a crucial role in other performance-related aspects.

One of the most significant structure-property relationships for long-chain viologens like the 1,1'-didecyl derivative is their enhanced stability. The decyl chains provide steric hindrance around the electrochemically active bipyridinium core. This steric bulk can inhibit unwanted side reactions, such as the dimerization of the viologen radical cation, a process that can lead to precipitation and a subsequent loss of battery capacity. Furthermore, the hydrophobic nature of the long alkyl chains can influence the molecule's interaction with the electrode surface and the ion-exchange membrane, potentially reducing crossover and improving the coulombic efficiency of the battery.

The solubility of the viologen in its different oxidation states is another critical factor for RFB performance. The dicationic (fully oxidized) form of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride is generally soluble in aqueous electrolytes. However, the solubility of the radical cation and the fully reduced neutral species can be a limiting factor. The long decyl chains can impact this solubility profile, and optimizing the electrolyte composition is often necessary to maintain a high concentration of the active species throughout the charge-discharge cycles. Research on asymmetric viologen derivatives suggests that tailored alkyl chain functionalization can lead to enhanced solubility of up to 2.7 M, which is crucial for achieving high volumetric capacity in RFBs researchgate.net.

Mitigation of Degradation Mechanisms in RFB Electrolytes

A major challenge for the practical implementation of viologen-based AORFBs is the chemical degradation of the anolyte, which leads to capacity fade over time. One of the primary degradation pathways for viologens is dealkylation, a process involving the cleavage of the N-alkyl group. This reaction is often initiated by a nucleophilic attack, for instance, by hydroxide (B78521) ions. The presence of dissolved oxygen in the anolyte can exacerbate this degradation, as its reduction can lead to the formation of reactive oxygen species and an increase in local pH.

The long decyl chains of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride offer a degree of protection against such degradation mechanisms. The steric hindrance provided by these bulky alkyl groups can physically obstruct the approach of nucleophiles to the nitrogen atoms of the bipyridinium core, thereby slowing down the rate of dealkylation. This strategy of using molecular engineering to enhance stability has been shown to be effective in other viologen derivatives, where increasing steric hindrance around the nitrogen atoms resulted in a notable reduction in capacity fading fz-juelich.de.

Another approach to mitigate degradation is the use of host-guest chemistry. Encapsulating the viologen molecule within a macrocyclic host, such as a cyclodextrin (B1172386), can shield the redox-active core from degradative species in the electrolyte. A study on a similar long-chain viologen, 1-decyl-1'-ethyl-4,4'-bipyridinium dibromide, demonstrated that its complexation with (2-hydroxypropyl)-β-cyclodextrin led to a stable capacity delivery for over 500 cycles with a low capacity fade rate fz-juelich.de. This suggests that a similar supramolecular approach could be highly beneficial for enhancing the long-term stability of electrolytes containing 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride.

Furthermore, operational strategies such as maintaining a neutral pH of the electrolyte are crucial, as viologen derivatives are known to be unstable in alkaline media nih.gov. Careful control of the battery's operating conditions, in conjunction with the inherent stability advantages conferred by the didecyl structure, can significantly extend the lifetime of the RFB.

Mitigation StrategyMechanismExpected Outcome for 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride
Steric Hindrance The long decyl chains physically block nucleophilic attack on the bipyridinium nitrogen atoms.Reduced rate of dealkylation and improved chemical stability.
Host-Guest Chemistry Encapsulation within a macrocyclic host shields the viologen from degradative species.Enhanced cycling stability and reduced capacity fade.
pH Control Maintaining a neutral pH environment prevents base-catalyzed degradation pathways.Increased operational lifetime of the electrolyte.

Sensing Platforms and Chemical Probes

While the primary focus of research on 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride has been on its application in energy storage, its inherent electrochemical and optical properties also make it a candidate for the development of novel sensing platforms. The ability of the bipyridinium core to accept electrons and change its optical properties upon reduction is the foundation for its potential use in various sensing mechanisms.

Electrochemical Sensing of Analytes (e.g., hydrogen peroxide, oxygen)

The electrochemically reversible nature of viologens can be exploited for the development of electrochemical sensors. Although specific studies on the use of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride for the detection of hydrogen peroxide or oxygen are not widely reported, the general principles of viologen-mediated electrocatalysis suggest its potential in this area.

For instance, the reduced form of a viologen can act as a mediator in the electrochemical reduction of analytes like oxygen. The long decyl chains in the didecyl derivative could influence the sensor's performance by modifying the electrode surface through self-assembly, potentially creating a favorable microenvironment for the sensing reaction and enhancing sensitivity and selectivity.

Optical Sensing Mechanisms (Colorimetric, Fluorometric)

Viologens are well-known for their distinct color changes upon reduction. The dicationic form (Vi²⁺) is typically colorless, the radical cation (Vi•⁺) is intensely colored (usually blue or green), and the fully reduced neutral form (Vi⁰) is often red or brown. This chromogenic behavior can be harnessed for colorimetric sensing. The presence of an analyte that can reduce the viologen would lead to a visible color change, providing a simple and direct detection method.

While many viologen derivatives suffer from poor fluorescence emission, their interaction with other molecules in a host-guest or supramolecular assembly can sometimes lead to fluorescence enhancement or quenching, which can be utilized for fluorometric sensing. For example, the formation of a host-guest complex can restrict intramolecular rotations, leading to an increase in fluorescence quantum yield. The interaction of an analyte with such a complex could disrupt this assembly, causing a measurable change in the fluorescence signal. Although specific research on the colorimetric and fluorometric sensing applications of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride is limited, the fundamental properties of viologens suggest this as a viable area for future investigation.

Integration into Ion-Sensitive Field-Effect Transistors (ISFETs)

Ion-Sensitive Field-Effect Transistors (ISFETs) are a type of chemical sensor that measures changes in ion concentration in a solution. The gate of an ISFET is modified with an ion-sensitive membrane. While there is no direct research found on the integration of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride into ISFETs, one can speculate on its potential role.

The long decyl chains of this viologen derivative could facilitate its incorporation into a polymeric membrane, which could then be deposited on the ISFET gate. The redox state of the viologen within the membrane could potentially be modulated by the presence of specific analytes, leading to a change in the local charge distribution and, consequently, a measurable change in the IS-FET's output signal. This would, however, require significant research and development to realize a functional sensing device.

Analyte Preconcentration via Supramolecular Interactions

The structure of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, with its charged bipyridinium core and hydrophobic decyl chains, makes it an interesting building block for creating supramolecular assemblies capable of analyte preconcentration. The hydrophobic chains can drive the self-assembly of the viologen molecules in aqueous solutions, forming micelles or other aggregates. These assemblies can create hydrophobic pockets that can encapsulate and concentrate nonpolar analyte molecules from the surrounding medium.

Organic Porous Materials (e.g., COFs, PCPs)

The integration of viologen units, the core structure of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, into porous crystalline structures like Covalent Organic Frameworks (COFs) has led to materials with enhanced electronic and catalytic properties. These frameworks are noted for their high porosity, tunable structures, and exceptional stability.

Viologen-based COFs are synthesized by incorporating diquaternized 4,4'-bipyridine (B149096) moieties into their polymeric backbone. nih.gov These viologen units act as powerful electron-transfer mediators, which can significantly improve the electronic conductivity of the typically insulating COF structures. rsc.org The inherent positive charge of the viologen dication also makes these materials effective for capturing anionic pollutants through electrostatic interactions. The morphology of these viologen-based COFs can be tuned—for instance, into rod-shaped or spherical structures—by modifying the monomer's core plane and adjusting solvent polarity during synthesis. rsc.org This structural control allows for the optimization of material properties for specific applications.

The introduction of these redox-active viologen linkers creates a versatile platform for a range of functionalities. For example, COFs containing bipyridine groups can coordinate with various metal ions to form composites with tailored catalytic activities for reactions like methane conversion and oxygen evolution. nih.gov The ordered, porous nature of COFs provides a high surface area and accessible active sites, making them promising candidates for advanced catalytic systems. nih.govrsc.org

The unique electronic properties of viologen-containing COFs make them highly suitable for photocatalytic and electrocatalytic applications, particularly in gas conversion. Viologens serve as excellent electron transfer mediators, accelerating the movement of electrons from photosensitizers to active sites within the framework. nih.govacs.org This property is crucial for processes like photocatalytic hydrogen evolution.

In one study, a series of novel COFs combining a biphenyl-bridged dicarbazole donor with a viologen acceptor was developed for metal-free photocatalytic hydrogen evolution. nih.gov The efficiency of these COFs was found to be dependent on the length of the alkyl linkers connecting the viologen units, which affects the flexibility and crystal behavior of the structure. nih.gov

COF StructureH₂ Evolution Rate (mmol g⁻¹) (after 8h)Apparent Quantum Efficiency (at 470 nm)
TPCBP E-COF (Ethyl linker)5.165Not specified
TPCBP B-COF (Butyl linker)12.27679.69%
TPCBP H-COF (Hexyl linker)5.697Not specified

This table presents the hydrogen evolution performance of different viologen-based COFs under visible light, demonstrating the impact of linker length on catalytic activity. nih.gov

Furthermore, viologen units inserted into the backbones of Co-porphyrin-based COFs have been shown to enhance the electrocatalytic reduction of CO₂. rsc.org The improved electronic conductivity of these materials leads to very high selectivity for CO production (over 98%) across a wide range of applied potentials. rsc.org This demonstrates the potential of viologen-based COFs to convert greenhouse gases into valuable chemical feedstocks.

Redox-Active Liquid Crystalline Materials

The incorporation of the viologen moiety into the structure of liquid crystals imparts redox activity, allowing for the modulation of their properties through external stimuli like light or electric fields. This creates a class of "smart" materials with potential uses in display technologies and sensors.

Researchers have successfully developed viologen-based liquid-crystalline materials that form bicontinuous cubic (Cubbi) phases. mdpi.comnih.gov These complex and highly ordered phases are achieved by designing amphiphilic zwitterions that feature a viologen ionic head-group paired with sulfonyl-imide-type acids. mdpi.comnih.gov In these assemblies, the ionic viologen groups align along a gyroid minimal surface, creating a three-dimensionally continuous ionic layer throughout the material. mdpi.comnih.gov This unique nanostructure is key to the material's properties, providing distinct polar and apolar domains. nih.gov The formation of these low-order liquid-crystalline phases at relatively low temperatures can be influenced by the symmetry of the viologen core, with asymmetric designs promoting their development. rsc.org

A critical feature of these viologen-based liquid crystals is their ability to undergo redox transitions while maintaining their intricate nanostructure. The ionic state of the viologen moieties can be switched from a dication state (V²⁺) to a radical monocation state (V¹⁺•) through UV irradiation or the application of an electric field. mdpi.comnih.gov This redox reaction is accompanied by a distinct color change, typically from colorless to purple or blue. mdpi.comresearchgate.net

StimulusViologen State TransitionObservable ChangeStructural Integrity
UV IrradiationDication (V²⁺) → Radical Monocation (V¹⁺•)Colorless → Purple3D Cubic Phase Preserved
Electric FieldDication (V²⁺) → Radical Monocation (V¹⁺•)Colorless → Purple3D Cubic Phase Preserved

This table summarizes the redox-active behavior of viologen-based bicontinuous cubic liquid crystals, highlighting the preservation of their nanostructure during state transitions. mdpi.comnih.gov

Photovoltaic Systems and Light Harvesting

The reversible redox behavior of viologens makes them valuable components in photovoltaic and light-harvesting systems. They can function as electron mediators or charge-storage units, contributing to the efficiency and functionality of solar energy conversion devices.

Viologen-based polymers (polyviologens) have been used to create charge-storable electrodes for dye-sensitized solar cells (DSSCs). researchgate.net In such a device, the polyviologen electrode exhibits reversible two-electron redox reactions at potentials suitable for accepting an electron from the photo-anode of the solar cell. researchgate.net This allows the DSSC to not only generate a photocurrent under illumination but also to store the generated charge, effectively integrating energy harvesting and storage into a single device. researchgate.net

The core bipyridine structure is also utilized in the electrolytes of DSSCs. Nitrogen-containing organic compounds can form charge-transfer complexes with the iodide/triiodide redox couple commonly used in these cells. This interaction can enhance the device's open-circuit voltage and short-circuit current, leading to improved power conversion efficiency. The broader field of artificial light-harvesting nanomaterials, which mimic natural photosynthesis, often relies on efficient energy transfer between chromophores. nih.gov The electronic properties of viologens make them suitable candidates for integration into these complex systems, where they can act as electron relays to facilitate the conversion of light energy into chemical or electrical energy. nih.govnih.gov

Electroactive Polymers and Composites

The integration of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, also known as didecyl viologen dichloride, into polymer matrices is a strategic approach to harness its inherent redox-active and electrochromic characteristics in a solid-state or quasi-solid-state form. This incorporation can be achieved through several methods, including dispersing the viologen as a dopant within a polymer matrix, attaching it as a pendant group to a polymer backbone, or incorporating it directly into the main chain of the polymer. The choice of the polymer matrix is crucial and is often a conductive polymer or an ion-conducting polymer to facilitate the necessary charge transport for the redox reactions of the viologen moiety.

The fundamental principle behind the functionality of these electroactive materials lies in the reversible redox states of the viologen core. mdpi.com The 4,4'-bipyridinium dication (V²⁺) is typically colorless or faintly colored. Upon the application of a suitable negative potential, it undergoes a one-electron reduction to form a stable radical cation (V⁺•), which is intensely colored, often a vibrant blue or violet. mdpi.com A further reduction leads to the neutral species (V⁰), which may also be colored. This ability to switch between different colored states through an electrical stimulus is the basis of their electrochromic applications.

The long decyl chains in 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride play a significant role in its compatibility with various polymer hosts. These aliphatic chains can enhance the solubility of the viologen in organic solvents used for polymer processing and can also influence the morphology and intermolecular interactions within the final composite material. This can have a direct impact on the performance of the electroactive polymer, affecting parameters such as switching speed, durability, and coloration efficiency.

Research into viologen-based electroactive polymers has explored their use in a range of applications. For instance, when incorporated into a suitable polymer electrolyte, these materials can be used to fabricate electrochromic devices, or "smart windows," that can control the amount of light and heat passing through. The performance of such devices is characterized by several key parameters, including the contrast ratio (the difference in transmittance between the colored and bleached states), the switching time (the time taken to switch between states), and the coloration efficiency (the change in optical density per unit of charge injected).

While specific research data on electroactive polymers and composites solely focused on 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride is not extensively detailed in publicly available literature, the general performance of similar long-chain alkyl viologens in polymer matrices can provide an insight into the expected properties. The table below summarizes typical performance characteristics of electrochromic devices based on alkyl viologens incorporated into polymer composites.

PropertyTypical Value RangeUnit
Switching Voltage 1.0 - 3.0V
Coloration Time 1 - 10s
Bleaching Time 1 - 10s
Optical Contrast (at λmax) 30 - 70%
Coloration Efficiency 50 - 150cm²/C
Cyclic Stability >10,000cycles

Note: These values are representative of electrochromic devices utilizing various alkyl viologens in different polymer composite systems and are intended to provide a general performance overview.

The development of composites containing 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride also extends to their potential use in other electroactive applications. For example, the redox activity of the viologen can be utilized in energy storage systems, where the material can store and release charge through electrochemical reactions. Furthermore, the changes in the optical and electronic properties upon redox switching can be harnessed for the development of chemical sensors, where the interaction with an analyte could trigger a detectable change in the material.

Advanced Characterization Techniques and Computational Studies

Spectroscopic Characterization

Spectroscopic techniques are pivotal in defining the molecular structure, electronic properties, and dynamic processes of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride. Each method offers a unique window into the compound's characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, both ¹H and ¹³C NMR provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the bipyridinium core and the aliphatic protons of the two decyl chains. Due to the positive charge on the nitrogen atoms, the adjacent aromatic protons are significantly deshielded and appear at downfield chemical shifts. The protons of the decyl chains exhibit characteristic multiplets at upfield chemical shifts.

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
Aromatic (H adjacent to N)9.0 - 9.5Doublet
Aromatic (H ortho to inter-ring C-C)8.5 - 9.0Doublet
Methylene (B1212753) (-N-CH₂-)4.8 - 5.2Triplet
Methylene (-(CH₂)₈-)1.2 - 2.0Multiplet
Terminal Methyl (-CH₃)0.8 - 1.0Triplet

This interactive table provides typical ¹H NMR chemical shift ranges for 1,1'-dialkyl-4,4'-bipyridinium salts.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data, showing distinct signals for each unique carbon environment. The quaternary carbons of the bipyridinium ring linked to the nitrogen atoms are typically observed in the 145-150 ppm range, while the other aromatic carbons appear between 125-130 ppm. The carbons of the decyl chains are found in the upfield region of the spectrum. ksu.edu.saudel.educompoundchem.com

Carbon Assignment Typical Chemical Shift (δ, ppm)
Aromatic (C adjacent to N)145 - 150
Aromatic (C-C inter-ring)140 - 145
Aromatic (CH)125 - 130
Methylene (-N-CH₂-)60 - 65
Methylene (-(CH₂)₈-)20 - 35
Terminal Methyl (-CH₃)10 - 15

This interactive table provides typical ¹³C NMR chemical shift ranges for 1,1'-dialkyl-4,4'-bipyridinium salts.

Mass spectrometry is a powerful tool for confirming the molecular weight and fragmentation pattern of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride. Due to the ionic nature of the compound, soft ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are most suitable. researchgate.net

In ESI-MS, the primary ion observed corresponds to the dication [C₃₀H₅₂N₂]²⁺. Depending on the instrument settings, fragmentation can occur, typically involving the loss of one of the decyl chains. MALDI-MS is also effective for the analysis of such quaternary ammonium (B1175870) salts and often shows the radical cation formed by in-source reduction. researchgate.net

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride displays characteristic absorption bands for the bipyridinium core and the alkyl chains.

Vibrational Mode Typical Wavenumber (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aliphatic)2850 - 2960
C=N and C=C stretch (aromatic ring)1640 - 1450
CH₂ bend (aliphatic)1465
C-H out-of-plane bend (aromatic)800 - 850

This interactive table summarizes the key IR absorption bands expected for 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride.

Viologens are well-known for their ability to form stable radical cations upon one-electron reduction. Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive technique for the detection and characterization of these paramagnetic species. nih.gov The one-electron reduction of the 1,1'-didecyl-4,4'-bipyridinium dication yields a persistent blue-violet radical cation.

The EPR spectrum of this radical cation typically shows a complex pattern of hyperfine coupling of the unpaired electron with the nitrogen and hydrogen nuclei of the bipyridinium core. researchgate.net This analysis confirms that the unpaired electron is delocalized over the π-system of the bipyridinium moiety. The g-factor is typically close to that of a free electron, which is characteristic of organic radicals. nih.gov

Femtosecond Transient Absorption (fTA) spectroscopy is an ultrafast technique used to study the dynamics of excited states in molecules. nih.govrsc.org For viologens, fTA is particularly useful for investigating the excited-state dynamics of the radical cation. researchgate.net

Upon photoexcitation, the radical cation of a viologen undergoes rapid relaxation processes on the femtosecond to picosecond timescale. researchgate.net Studies on similar viologens have shown that excitation leads to the formation of a higher excited state which then rapidly decays, often within hundreds of femtoseconds, to a vibrationally "hot" ground electronic state of the radical. researchgate.net This vibrationally excited state then cools on a picosecond timescale. These ultrafast dynamics are crucial for understanding the photophysical behavior of these compounds in applications such as photo-induced electron transfer.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, XPS can provide valuable information about the surface composition and the chemical environment of the constituent atoms.

The XPS spectrum would be expected to show core-level signals for carbon (C 1s), nitrogen (N 1s), and chlorine (Cl 2p). The N 1s spectrum would show a single peak at a binding energy characteristic of a quaternary ammonium nitrogen atom. The C 1s spectrum would be more complex, with distinct peaks for the aromatic carbons of the bipyridinium core and the aliphatic carbons of the decyl chains. The Cl 2p spectrum would exhibit a doublet (2p₃/₂ and 2p₁/₂) characteristic of the chloride counter-ion.

Element (Core Level) Expected Binding Energy (eV) Information Provided
N 1s~402Chemical state of nitrogen (quaternary)
C 1s~285 (aliphatic), ~286 (aromatic)Different carbon environments
Cl 2p~198Presence of chloride counter-ion

This interactive table outlines the expected XPS binding energies for the core elements in 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride.

Structural Characterization

The precise three-dimensional arrangement of atoms and molecules in both single crystals and bulk materials is fundamental to understanding a compound's physical and chemical properties. X-ray diffraction techniques are the primary methods for elucidating these structures.

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Supramolecular Structures

For a compound like 1,1'-didecyl-4,4'-bipyridinium dichloride, an SCXRD analysis would be expected to reveal several key features. The bipyridinium core, consisting of two connected pyridine (B92270) rings, is known to be relatively planar, although a dihedral angle between the rings is common. The long didecyl (C10H21) chains would likely adopt an extended, all-trans conformation to minimize steric hindrance, but could exhibit disorder within the crystal structure. The chloride anions would be positioned to balance the positive charge of the bipyridinium cation, interacting through electrostatic forces.

A hypothetical data table for an SCXRD analysis of this compound would resemble the following, based on data for similar bipyridinium salts:

ParameterHypothetical Value
Chemical FormulaC30H50Cl2N2
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value not available
b (Å)Value not available
c (Å)Value not available
β (°)Value not available
Volume (ų)Value not available
Z (formula units/cell)4
Dihedral Angle (rings, °)~30-50
Inter-ring C-C bond (Å)~1.49

Note: The values in this table are illustrative and not based on experimental data for 1,1'-didecyl-4,4'-bipyridinium dichloride.

Powder X-ray Diffraction (PXRD) for Bulk Material Structures

Powder X-ray Diffraction (PXRD) is used to characterize the crystalline nature of a bulk sample. It provides a distinct diffraction pattern, or "fingerprint," for a specific crystalline phase. This technique is essential for phase identification, assessing sample purity, and determining lattice parameters of polycrystalline materials.

A PXRD pattern for a pure, crystalline sample of 1,1'-didecyl-4,4'-bipyridinium dichloride would show a series of sharp peaks at specific diffraction angles (2θ). The positions and intensities of these peaks are characteristic of the compound's crystal structure. This data can be used to confirm if a synthesized batch of the material matches a known crystalline form or to monitor changes in the crystal structure under different conditions.

Computational Chemistry and Theoretical Modeling

Computational methods are invaluable for predicting and interpreting the chemical behavior of molecules. Techniques like Density Functional Theory (DFT) allow for the investigation of electronic structure and reactivity from first principles.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron distribution) of many-body systems. DFT calculations can predict a wide range of properties, including molecular geometries, vibrational frequencies, and electronic properties.

For 1,1'-didecyl-4,4'-bipyridinium dichloride, DFT would be used to optimize the molecular geometry, predicting bond lengths and angles that would be expected to correlate well with potential SCXRD results. The calculations would also show the distribution of electron density and the electrostatic potential, highlighting the positive charge localization on the bipyridinium core.

Prediction of Redox Potentials and Frontier Molecular Orbitals (HOMO-LUMO)

A key feature of bipyridinium compounds is their redox activity. They can typically accept two electrons in sequential, one-electron reduction steps. DFT calculations are widely used to predict the redox potentials associated with these electron transfer processes.

Furthermore, DFT provides information about the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the LUMO is related to a molecule's electron affinity and its susceptibility to reduction. The energy of the HOMO relates to its ionization potential and susceptibility to oxidation. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity.

For 1,1'-didecyl-4,4'-bipyridinium dichloride, the LUMO would be expected to be localized on the electron-deficient bipyridinium core, indicating this is the site of reduction. The long alkyl chains would have a minimal direct contribution to the LUMO but would influence the molecule's solubility and solid-state packing.

Computational ParameterPredicted Property/Location
Lowest Unoccupied MO (LUMO)Localized on the π-system of the 4,4'-bipyridinium core
Highest Occupied MO (HOMO)Likely localized on the chloride counter-ions
HOMO-LUMO Gap (eV)Value not available; indicates electronic excitation energy
First Redox Potential (V)Value not available; corresponds to dication → radical cation
Second Redox Potential (V)Value not available; corresponds to radical cation → neutral

Note: The values in this table are illustrative and not based on specific calculations for 1,1'-didecyl-4,4'-bipyridinium dichloride.

Simulation of Electron Transfer Processes and Reaction Pathways

Theoretical modeling can be used to simulate the dynamics of electron transfer. These simulations provide a microscopic view of how an electron moves from a donor (like an electrode or another molecule) to the bipyridinium acceptor. Such studies can elucidate the role of the solvent in stabilizing the reduced species and calculate the rates of electron transfer.

Simulations could model the geometric changes that occur upon reduction of the 1,1'-didecyl-4,4'-bipyridinium dication to the radical cation and then to the neutral species. Understanding these pathways is crucial for applications in areas like electrochromic devices, molecular electronics, and energy storage, where the reversible uptake and release of electrons is the fundamental operating principle.

Computational Investigations into the Supramolecular Behavior of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride

Computational chemistry offers a powerful lens through which to examine the intricate world of molecular interactions. In the study of supramolecular systems, techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide invaluable insights into the forces driving host-guest interactions and self-assembly processes. However, a review of the current scientific literature reveals a notable gap in the computational investigation specifically focused on 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride.

The long didecyl chains of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride are expected to introduce significant hydrophobic effects and van der Waals interactions, which would play a crucial role in both its host-guest chemistry and its self-assembly behavior. Computational modeling would be an ideal tool to quantify these contributions and to predict the structure and dynamics of the resulting supramolecular systems.

For instance, molecular dynamics simulations could track the process of a host molecule, such as a cyclodextrin (B1172386) or cucurbituril, encapsulating the bipyridinium core or the alkyl chains of the didecyl viologen. Such simulations could provide detailed information on the preferred binding modes, the free energy of binding, and the role of water molecules in the complexation process. Similarly, DFT calculations could be employed to determine the optimized geometries of host-guest complexes and to analyze the electronic structure and intermolecular forces that stabilize these assemblies.

In the context of self-assembly, computational studies could model the aggregation of multiple 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride molecules in an aqueous environment. These simulations could reveal the critical micelle concentration, the morphology of the resulting aggregates, and the arrangement of the individual molecules within these structures.

Unfortunately, without specific research articles that have performed these types of computational studies on 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, it is not possible to present detailed research findings or data tables as requested. The scientific community has yet to publish in-depth theoretical investigations into the unique supramolecular characteristics imparted by the two long alkyl chains of this particular viologen derivative. The potential for such studies to advance the understanding of long-chain viologen systems remains an open and promising area for future research.

Future Research Directions and Outlook for Didecyl Viologen Chemistry

Development of Novel Synthetic Methodologies for Tailored Structures

Future research will likely focus on developing more efficient and versatile synthetic routes for producing didecyl viologen and its derivatives with precisely controlled architectures. The conventional synthesis of N,N'-disubstituted-4,4'-bipyridinium salts involves the quaternization of 4,4'-bipyridine (B149096) with alkyl halides. For didecyl viologen, this typically involves the reaction of 4,4'-bipyridine with a 1-halodecane. While effective, this method can sometimes lead to mixtures of mono- and di-alkylated products, requiring careful purification.

One promising avenue is the exploration of alternative synthetic strategies that offer greater control over the final structure. This could include the development of solid-phase synthesis techniques or the use of protecting group strategies to ensure the symmetric di-substitution of the bipyridine core. Furthermore, research into greener and more sustainable synthetic methods, such as solvent-free reactions or the use of bio-based starting materials for the alkyl chains, is anticipated to grow.

A key objective will be the synthesis of asymmetrically substituted long-chain viologens, where one nitrogen atom is functionalized with a decyl chain and the other with a different functional group. This would allow for the fine-tuning of the molecule's electronic and physical properties, opening up possibilities for new applications.

Exploration of New Redox-Active Applications Beyond Current Scope

The well-defined and reversible redox behavior of didecyl viologen is the cornerstone of its functionality. Currently, its primary application lies in electrochromic devices, where it reversibly changes color upon reduction and oxidation. However, the potential of its redox activity extends far beyond this.

Future research is expected to explore the use of didecyl viologen in a broader range of redox-active applications. This includes its potential as a mediator in electrochemical biosensors, where it could facilitate electron transfer between an enzyme and an electrode. The long decyl chains can promote favorable interactions with biological membranes, enhancing sensor performance.

Another area of interest is in organic redox flow batteries. The ability of viologens to undergo two distinct one-electron reductions makes them attractive candidates for anolyte materials. Research will likely focus on optimizing the structure of didecyl viologen to improve its solubility in battery electrolytes and enhance its long-term cycling stability.

Advanced Understanding of Long-Term Stability and Degradation Pathways

For the successful commercialization of didecyl viologen-based technologies, a thorough understanding of its long-term stability and degradation mechanisms is crucial. While viologens are generally considered robust, factors such as exposure to ultraviolet (UV) light, oxygen, and repeated redox cycling can lead to degradation over time.

Future studies will need to employ advanced analytical techniques to identify the degradation products and elucidate the chemical pathways involved. This knowledge is essential for developing strategies to mitigate degradation and enhance the operational lifetime of devices incorporating didecyl viologen. For instance, understanding the role of the counter-ion (chloride in this case) in the degradation process could lead to the selection of more stable alternatives. Furthermore, investigating the impact of the long alkyl chains on the stability of the radical cation state will be a key area of research.

Rational Design of Multi-Stimuli Responsive Viologen Systems

The integration of didecyl viologen into multi-stimuli responsive materials is a rapidly emerging field. These materials can change their properties in response to more than one external trigger, such as light (photochromism), heat (thermochromism), and electricity (electrochromism). rsc.orgmdpi.comnih.gov

The rational design of such systems will involve the covalent attachment of didecyl viologen to other functional molecules or polymer backbones. For example, incorporating didecyl viologen into a hydrogel network could lead to materials that exhibit simultaneous changes in color and swelling behavior in response to an electrical potential. mdpi.com

A significant challenge and opportunity lie in creating systems where the different stimuli can be used to control the material's properties independently or in a synergistic manner. This could lead to the development of sophisticated smart materials for applications in sensors, actuators, and smart textiles.

Integration into Hybrid Organic-Inorganic Functional Materials

The creation of hybrid materials that combine the properties of didecyl viologen with those of inorganic components offers a powerful strategy for developing new functional materials with enhanced performance. mdpi.com

One area of active research is the incorporation of didecyl viologen into metal-organic frameworks (MOFs). The porous nature of MOFs can provide a structured environment for the viologen molecules, influencing their packing and redox behavior. Such hybrid materials could find applications in gas storage, catalysis, and sensing.

Scalability and Sustainable Synthesis of Didecyl Viologen Derivatives

For the widespread application of didecyl viologen, the development of scalable and sustainable manufacturing processes is paramount. Current laboratory-scale syntheses may not be economically viable for large-scale production.

Future research in this area will focus on process optimization to improve reaction yields, reduce waste, and minimize the use of hazardous reagents and solvents. This could involve the development of continuous flow synthesis methods, which can offer better control over reaction parameters and facilitate easier scale-up.

Q & A

Q. What are the standard synthetic routes for preparing 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride, and how can reaction conditions be optimized?

The compound is synthesized via quaternization of 4,4'-bipyridine with alkyl halides (e.g., 1-chlorodecyl derivatives) under reflux in polar aprotic solvents like acetonitrile or DMF. Key parameters include temperature control (70–90°C), reaction time (12–24 hours), and stoichiometric excess of the alkylating agent to ensure complete diquaternization. Purification typically involves recrystallization from ethanol or methanol to remove unreacted precursors and salts. Characterization via 1H^1H-NMR and ESI-MS confirms the cationic bipyridinium core and alkyl chain substitution .

Q. How can researchers confirm the structural integrity and purity of 4,4'-Bipyridinium derivatives?

  • Spectroscopic methods : 1H^1H-NMR detects shifts in aromatic protons (δ 8.5–9.5 ppm for bipyridinium protons) and alkyl chain integration.
  • Mass spectrometry : ESI-MS in positive ion mode identifies the molecular ion peak ([M-2Cl]2+^{2+}) and confirms molecular weight.
  • Elemental analysis : Matches calculated and observed C, H, N, and Cl content to verify stoichiometry.
  • UV-Vis spectroscopy : Bipyridinium salts exhibit characteristic absorption bands at ~260 nm (π→π* transitions) and ~390 nm (charge-transfer interactions) .

Q. What safety protocols are critical when handling 4,4'-Bipyridinium compounds in the lab?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to avoid inhalation of dust or aerosols.
  • First aid : Immediate rinsing with water for skin/eye exposure (15+ minutes) and medical consultation for ingestion/inhalation.
  • Storage : Keep in airtight containers away from strong oxidizers/acids due to redox reactivity .

Advanced Research Questions

Q. How do alkyl chain length and substitution patterns (e.g., didecyl vs. dipropyl) influence the compound’s biological and electrochemical properties?

  • Biological activity : Longer alkyl chains (e.g., didecyl) enhance membrane disruption in Gram-positive bacteria by increasing hydrophobicity and interaction with lipid bilayers. Shorter chains (e.g., dipropyl) reduce cytotoxicity but may compromise antimicrobial efficacy.
  • Electrochemical behavior : Didecyl chains lower reduction potentials due to increased electron-donating effects, as observed in cyclic voltammetry (E1/2E_{1/2} shifts by ~50 mV per alkyl unit). This impacts applications in redox-active materials like electrochromic devices .

Q. What analytical methods resolve contradictions in reported toxicity profiles of bipyridinium derivatives across different biological models?

Discrepancies arise from variations in cell membrane composition (e.g., Gram-negative vs. Gram-positive bacteria) and assay conditions (e.g., pH, ionic strength). To address this:

  • Dose-response studies : Quantify LC50_{50} values using standardized protocols (e.g., ISO 20776-1 for antimicrobials).
  • Membrane interaction assays : Employ fluorescence microscopy with lipophilic dyes (e.g., DiO) to visualize membrane disruption kinetics.
  • Comparative genomics : Identify resistance genes (e.g., efflux pumps) in tolerant strains to clarify mechanism variations .

Q. How can the redox activity of 4,4'-Bipyridinium, 1,1'-didecyl-, dichloride be leveraged in energy storage or sensing applications?

  • Supercapacitors : The compound’s reversible two-electron redox process (viologen behavior) enables high charge density. Incorporate into graphene composites to enhance conductivity and cycling stability.
  • Electrochemical sensors : Functionalize electrodes with bipyridinium salts for selective detection of anions (e.g., Cl^-) via potential shifts in differential pulse voltammetry. Calibrate using Nernstian relationships between concentration and peak current .

Q. What strategies mitigate aggregation-induced quenching in fluorescence studies of bipyridinium derivatives?

  • Solvent selection : Use low-polarity solvents (e.g., dichloromethane) to reduce π-π stacking.
  • Steric hindrance : Introduce bulky substituents (e.g., tert-butyl groups) on the bipyridinium core.
  • Host-guest systems : Encapsulate the compound in cucurbiturils or cyclodextrins to limit intermolecular interactions .

Methodological Guidance

  • Contradiction Analysis Example : If a study reports herbicidal activity while another observes no phytotoxicity, compare test concentrations and plant species. Bipyridinium compounds often require light activation for ROS generation, so experimental lighting conditions must be standardized .
  • Data Reproduibility : Always cross-validate results with orthogonal techniques (e.g., HPLC for purity alongside NMR) and reference control compounds (e.g., methyl viologen) .

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4,4'-Bipyridinium, 1,1'-didecyl-, dichloride
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4,4'-Bipyridinium, 1,1'-didecyl-, dichloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.